Bz-Ala-Arg
Description
The exact mass of the compound Benzoylalanylarginine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-10(20-14(23)11-6-3-2-4-7-11)13(22)21-12(15(24)25)8-5-9-19-16(17)18/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,20,23)(H,21,22)(H,24,25)(H4,17,18,19)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPJMDEWGLXKT-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221634 | |
| Record name | Benzoylalanylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71448-11-8 | |
| Record name | Benzoylalanylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071448118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylalanylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is Bz-Ala-Arg's mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg)
Introduction
Nα-Benzoyl-L-alanyl-L-arginine, commonly abbreviated as this compound, is a synthetic dipeptide. Its mechanism of action is not that of a therapeutic agent or a signaling molecule with downstream cellular effects. Instead, its primary and exclusive role described in scientific literature is to function as a specific substrate for a class of enzymes known as B-type carboxypeptidases. Specifically, this compound is hydrolyzed by human pancreatic carboxypeptidase B (CPB) and plasma carboxypeptidase N (CPN).[1]
This guide details the biochemical interaction between this compound and these enzymes, which constitutes its core mechanism of action. The information is intended for researchers, scientists, and professionals in drug development who utilize such compounds for enzyme characterization and assay development.
Core Mechanism: Enzymatic Hydrolysis
The fundamental action of this compound is to be recognized and catalytically processed by carboxypeptidases B and N. These enzymes are exopeptidases that selectively cleave the peptide bond of C-terminal basic amino acids, namely arginine and lysine, from peptides and proteins.
The hydrolysis reaction is as follows:
This compound + H₂O ---(Carboxypeptidase B/N)--> Nα-Benzoyl-L-alanine (Bz-Ala) + L-Arginine
Carboxypeptidases B and N are metalloenzymes, containing a catalytically essential zinc ion within their active site. The zinc ion coordinates with the carbonyl oxygen of the scissile peptide bond and a water molecule, polarizing the bond and facilitating a nucleophilic attack by the activated water molecule, which leads to the cleavage of the peptide bond.
The specificity of these enzymes is crucial. The active site contains a negatively charged residue (Asp255 in CPB) in a binding pocket, which forms a salt bridge with the positively charged side chain of the C-terminal arginine or lysine residue of the substrate. This interaction is the primary determinant of the enzyme's specificity.
Furthermore, the nature of the penultimate amino acid residue of the substrate significantly influences the rate of hydrolysis. For plasma carboxypeptidase N, substrates with an alanine residue at this position are strongly preferred over those with glycine.[2] The presence of alanine in this compound therefore makes it an efficient substrate for this enzyme.
Data Presentation: Enzyme-Substrate Kinetics
While specific kinetic parameters (Kₘ, kcat) for the hydrolysis of this compound are not prominently available in peer-reviewed literature, the following table presents kinetic data for various substrates of human plasma carboxypeptidase N. This provides a clear context for the enzyme's substrate preferences and illustrates the importance of the C-terminal and penultimate residues.
| Substrate | Kₘ (µM) | kcat (min⁻¹) | kcat/Kₘ (µM⁻¹min⁻¹) |
| Furylacryloyl-Ala-Lys | 340 | 5820 | 17.1 |
| Furylacryloyl-Ala-Arg | 260 | 1860 | 7.2 |
| Benzoyl-Gly-Lys | ~1428 | ~1000 | 0.7 |
| Arg⁶-Met⁵-enkephalin | 49 | 1024 | 20.9 |
| Lys⁶-Met⁵-enkephalin | 216 | 6204 | 28.7 |
| Table adapted from data in a review by Skidgel and Erdős (2004), highlighting the preference for different C-terminal and penultimate residues by human plasma carboxypeptidase N.[2] |
Experimental Protocols
Detailed Methodology for Enzyme Activity Assay
The following is a detailed protocol for a continuous spectrophotometric assay to measure the activity of carboxypeptidase B, which can be adapted for this compound. This method is based on a standard procedure using the substrate hippuryl-L-arginine, where the cleavage of the peptide bond leads to an increase in absorbance at 254 nm.
1. Materials and Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 at 25°C.
-
Substrate Stock Solution: 1.0 mM Hippuryl-L-Arginine (or this compound) prepared fresh in Assay Buffer.
-
Enzyme Solution: Carboxypeptidase B, prepared immediately before use to a concentration of 4-8 units/mL in cold deionized water.
-
Instrumentation: UV-Vis Spectrophotometer with temperature control for cuvettes.
-
Cuvettes: 1 cm path length quartz cuvettes.
2. Assay Procedure:
-
Set the spectrophotometer to read absorbance at 254 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 2.90 mL of the 1.0 mM Substrate Stock Solution into two separate quartz cuvettes (labeled "Test" and "Blank").
-
Place the cuvettes in the thermostatted holder and allow them to equilibrate to 25°C for 5-10 minutes.
-
Use the "Blank" cuvette to set the reference (zero the absorbance).
-
To the "Blank" cuvette, add 0.10 mL of deionized water.
-
To initiate the reaction in the "Test" cuvette, add 0.10 mL of the Carboxypeptidase B Enzyme Solution.
-
Immediately mix the contents of the "Test" cuvette by gentle inversion (or with a pipette) ensuring no air bubbles are introduced.
-
Place the "Test" cuvette back into the spectrophotometer and begin recording the absorbance at 254 nm every 10 seconds for a total of 5 minutes.
-
Record the rate of absorbance increase for both the "Test" and "Blank" samples. The blank rate should be negligible.
3. Data Analysis:
-
Determine the maximum linear rate of absorbance change per minute (ΔA₂₅₄/min) from the recorded data.
-
Calculate the enzyme activity using the Beer-Lambert law. The activity (in units/mL) is calculated with the following formula: Units/mL = [(ΔA₂₅₄/min_Test - ΔA₂₅₄/min_Blank) * V_total] / (ε * V_enzyme)
-
V_total: Total reaction volume (3.0 mL)
-
ε: Millimolar extinction coefficient for the product (e.g., 0.36 mM⁻¹cm⁻¹ for hippuric acid at 254 nm)
-
V_enzyme: Volume of enzyme solution added (0.1 mL)
-
Mandatory Visualizations
Caption: Hydrolysis of this compound by B-type carboxypeptidases.
Caption: Workflow for spectrophotometric enzyme activity assay.
References
The Advent of a Superior Tool: An In-depth Technical Guide on the Discovery and History of Bz-Ala-Arg
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and biochemical applications of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) is now available for researchers, scientists, and drug development professionals. This guide provides a deep dive into the development of this important dipeptide substrate, its kinetic parameters with key enzymes, and its role in advancing our understanding of carboxypeptidases.
Nα-Benzoyl-L-alanyl-L-arginine, commonly abbreviated as this compound, is a synthetic dipeptide that has become an invaluable tool in the study of specific proteases, namely human pancreatic carboxypeptidase B and plasma carboxypeptidase N.[1][2][3] Its design and synthesis were born out of the ongoing quest for more sensitive and specific substrates to replace earlier compounds like hippuryl-L-arginine. This guide explores the historical context of its development, its biochemical properties, and the experimental protocols for its use.
A Legacy of Refinement: The History and Discovery of this compound
The development of synthetic substrates for proteases was a significant advancement in biochemistry, allowing for the precise measurement of enzyme activity. The history of carboxypeptidase B research is intertwined with the search for ideal substrates. Early studies utilized natural substrates, which were often difficult to purify and quantify. The introduction of synthetic substrates like hippuryl-L-arginine was a major step forward.
Biochemical Properties and Enzyme Interactions
This compound is specifically designed to be recognized and cleaved by carboxypeptidases that exhibit a preference for C-terminal basic amino acids, such as arginine and lysine. The benzoyl group at the N-terminus protects the peptide from degradation by aminopeptidases, ensuring that the observed activity is specific to carboxypeptidases.
Table 1: Known Enzyme Interactions with this compound
| Enzyme | Role as a Substrate |
| Human Pancreatic Carboxypeptidase B | Yes |
| Human Plasma Carboxypeptidase N (CPN) | Yes |
Quantitative Analysis: Kinetic Parameters
While the literature highlights the superiority of this compound as a substrate, specific kinetic parameters (Km and kcat) are not consistently reported across different studies and conditions. The following table provides a template for the type of quantitative data that is essential for researchers utilizing this substrate. Further experimental work is needed to populate this table with definitive values for various purified enzyme preparations and assay conditions.
Table 2: Illustrative Kinetic Parameters of Carboxypeptidase Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Carboxypeptidase N | This compound | [Data not available] | [Data not available] | [Data not available] | |
| Carboxypeptidase B | This compound | [Data not available] | [Data not available] | [Data not available] | |
| Carboxypeptidase N | Hippuryl-L-arginine | [Data not available] | [Data not available] | [Data not available] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of Nα-Benzoyl-L-alanyl-L-arginine
While the original synthesis publication is elusive, a general approach for the synthesis of similar dipeptides involves standard peptide coupling techniques. A plausible synthetic route is outlined below:
Caption: A logical workflow for the chemical synthesis of this compound.
Coupled Enzymatic Assay for Carboxypeptidase N Activity
This protocol describes a continuous spectrophotometric assay for measuring CPN activity using this compound.
Caption: Workflow for the coupled enzymatic assay of Carboxypeptidase N.
Signaling Pathways Involving Target Enzymes
Carboxypeptidase B and N are involved in various physiological and pathological processes, primarily through their ability to modulate the activity of bioactive peptides.
Role of Carboxypeptidase B and N in Inflammation
Both carboxypeptidase B and N play crucial roles in regulating inflammation by inactivating pro-inflammatory peptides.[4][5][6][7][8] For instance, they can cleave the C-terminal arginine from anaphylatoxins like C3a and C5a, and from bradykinin, thereby dampening the inflammatory response.[4][5]
Caption: Regulation of inflammatory pathways by Carboxypeptidase B and N.
Future Directions
While this compound is a well-established substrate, further research is warranted to fully characterize its kinetic interactions with a broader range of carboxypeptidases. The development of novel substrates with even greater specificity and sensitivity, potentially incorporating fluorescent or other reporter groups, will continue to be an active area of research. A clearer understanding of the historical development of these synthetic substrates will also provide valuable context for future innovations in enzyme kinetics and diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carboxypeptidase B2 and carboxypeptidase N in the crosstalk between coagulation, thrombosis, inflammation, and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma carboxypeptidase B downregulates inflammatory responses in autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma carboxypeptidase B downregulates inflammatory responses in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Benzoyl-Alanine-Arginine (Bz-Ala-Arg) in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl-L-Alanine-L-Arginine (Bz-Ala-Arg) is a synthetic dipeptide that serves as a valuable tool in the field of peptide chemistry and biochemistry. Its unique structure, featuring an N-terminal benzoyl (Bz) group, makes it particularly useful as a chromogenic substrate for specific proteases and as a building block in the strategic synthesis of complex peptides. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in enzymatic assays and as a component in peptide synthesis methodologies such as fragment condensation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in research and development.
Core Applications of this compound
The utility of this compound stems from two primary functions:
-
Enzymatic Substrate: The C-terminal arginine residue makes this compound a specific substrate for carboxypeptidases B (CPB) and N (CPN), enzymes that cleave basic amino acids from the C-terminus of peptides.[1][2] The N-terminal benzoyl group enhances the hydrophobicity of the molecule, which can be advantageous in certain analytical techniques.[3]
-
Dipeptide Building Block: In peptide synthesis, this compound can be incorporated as a dipeptide unit. This approach, known as fragment condensation, can be more efficient than stepwise single amino acid addition, especially for longer or more complex peptide sequences.[4][5] The benzoyl group at the N-terminus acts as a protecting group, preventing unwanted reactions at the N-terminal amine during the coupling of the dipeptide's C-terminus to a growing peptide chain.[6]
This compound in Enzymatic Assays
This compound is a superior substrate for carboxypeptidase N (CPN) compared to other synthetic substrates like hippuryl-L-arginine, exhibiting a 75-fold higher kcat/Km value.[7] This makes it ideal for sensitive spectrophotometric assays to determine CPN activity in biological samples such as serum.[7]
Quantitative Data for this compound as an Enzymatic Substrate
| Parameter | Enzyme | Value | Source |
| kcat/Km | Carboxypeptidase N (CPN) | 75-fold higher than hippuryl-L-arginine | [7] |
| Specific Activity of Carboxypeptidase B | Porcine Pancreas | ≥170 units per mg protein | [8] |
Experimental Protocol: Spectrophotometric Assay of Carboxypeptidase N Activity
This protocol is based on a coupled-enzyme assay where the arginine cleaved from this compound is quantified.[7]
Materials:
-
Serum sample
-
This compound solution
-
Arginine kinase
-
Pyruvate kinase
-
Phosphoenolpyruvate
-
NADH
-
ATP
-
Tris-HCl buffer (pH 7.65)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample Preparation: If necessary, dilute the serum sample in Tris-HCl buffer.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and arginine kinase.
-
Initiation of Reaction: Add the serum sample to the reaction mixture and incubate to allow for temperature equilibration.
-
Substrate Addition: Add the this compound solution to initiate the enzymatic reaction.
-
Measurement: Continuously monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of decrease is proportional to the CPN activity.
-
Calculation: Calculate the CPN activity based on the rate of NADH consumption, using the molar extinction coefficient of NADH.
Experimental Workflow: Carboxypeptidase N Assay
This compound in Peptide Synthesis
The use of dipeptide building blocks like this compound is a key strategy in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, particularly for longer peptides where stepwise synthesis can be inefficient.
The Role of the Benzoyl (Bz) Group vs. Benzyl (Bzl) Protecting Groups
It is crucial to distinguish between the N-terminal benzoyl (Bz) group of this compound and the benzyl (Bzl) protecting groups commonly used for side-chain protection in the Boc/Bzl SPPS strategy.[9][10]
-
Benzoyl (Bz) Group: In this compound, the benzoyl group is an acyl-type protecting group for the N-terminal α-amino group of alanine. It is generally considered a "permanent" protecting group, as its removal requires harsh conditions that are typically not compatible with standard SPPS.[6] Therefore, this compound is used when a benzoylated N-terminus is desired in the final peptide or when it is incorporated as an internal fragment where the benzoyl group is later removed through specific chemical methods, though this is less common.
-
Benzyl (Bzl) Group: Benzyl groups are used as "semi-permanent" protecting groups for the side chains of amino acids in the Boc/Bzl SPPS strategy.[9][11] They are stable to the moderately acidic conditions used to remove the temporary Nα-Boc group at each cycle but are cleaved during the final step of peptide release from the resin using strong acids like HF.[11]
The following table summarizes the key differences:
| Protecting Group | Abbreviation | Type | Location of Protection | Removal Conditions | Orthogonality |
| Benzoyl | Bz | Acyl | Nα-amino group | Harsh (e.g., strong acid or base hydrolysis) | Not typically used in an orthogonal scheme |
| Benzyl | Bzl | Alkyl | Side-chains | Strong acid (e.g., HF) | Orthogonal to base-labile (Fmoc) groups |
Experimental Workflow: Incorporation of this compound via Fragment Condensation in SPPS
This workflow outlines the general steps for coupling this compound to a growing peptide chain on a solid support.
Experimental Protocol: Fragment Condensation with this compound in SPPS
This protocol provides a general guideline for the manual solid-phase coupling of this compound-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a deprotected N-terminus
-
This compound-OH
-
Coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt))
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIEA))
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF.
-
If the N-terminus is protected (e.g., with Fmoc or Boc), perform the appropriate deprotection step (e.g., 20% piperidine in DMF for Fmoc; 25-50% TFA in DCM for Boc).
-
Wash the resin thoroughly with DMF and DCM to remove excess deprotection reagents and by-products.
-
-
Activation of this compound-OH:
-
In a separate reaction vessel, dissolve this compound-OH (e.g., 3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated this compound-OH solution to the resin.
-
Add DIEA (e.g., 6 equivalents) to neutralize the resin and facilitate the coupling.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin test.[12]
-
Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF and DCM to remove unreacted reagents and by-products.
-
-
Further Synthesis:
-
The resin is now ready for the next cycle of deprotection and coupling if further amino acids are to be added to the N-terminus of the newly incorporated alanine.
-
This compound in Drug Development
As a dipeptide building block, this compound can be utilized in the synthesis of peptide-based drug candidates.[7] The incorporation of dipeptide units can influence the resulting molecule's conformational properties, stability, and bioavailability. The benzoyl group, in particular, can increase the lipophilicity of a peptide, which may enhance its ability to cross biological membranes.
Conclusion
This compound is a versatile dipeptide with significant applications in both analytical biochemistry and synthetic peptide chemistry. Its use as a specific substrate for carboxypeptidases B and N allows for the development of sensitive enzymatic assays. In peptide synthesis, it serves as a valuable building block for fragment condensation strategies, with the N-terminal benzoyl group providing stable protection. A clear understanding of its properties and the distinction from other protecting groups like benzyl is essential for its effective application in the design and synthesis of novel peptides for research and therapeutic purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 4. Peptide synthesis via fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Ch27 : Peptide synthesis [chem.ucalgary.ca]
- 7. allpeptide.com [allpeptide.com]
- 8. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 12. Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Benzoyl-Alanine-Arginine as a Chromogenic Substrate for Carboxypeptidase B
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase B (CPB), a zinc-dependent metalloexopeptidase (EC 3.4.17.2), plays a critical role in protein digestion by catalyzing the hydrolysis of peptide bonds at the C-terminal end of polypeptide chains.[1] CPB exhibits high specificity for basic amino acids, preferentially cleaving C-terminal arginine and lysine residues.[1][2] This enzyme is synthesized in the pancreas as an inactive zymogen, procarboxypeptidase B, and is subsequently activated by trypsin in the small intestine.[2][3]
Given its specific activity, monitoring CPB function is crucial in various research and clinical contexts, including studies of acute pancreatitis and in the manufacturing of therapeutic proteins like insulin.[4][5] To facilitate this, synthetic substrates have been developed for use in chromogenic assays. Benzoyl-Alanine-Arginine (Bz-Ala-Arg), while less common than substrates like Hippuryl-L-Arginine, serves as a valuable tool for the kinetic analysis of CPB activity. This guide provides an in-depth overview of this compound as a CPB substrate, including its kinetic parameters, a detailed experimental protocol for its use, and a visualization of the enzymatic workflow.
Biochemical Interaction and Hydrolysis
Carboxypeptidase B is a metalloenzyme containing a zinc atom essential for its catalytic activity.[1] The active site features specific amino acid residues that coordinate with the zinc ion and interact with the substrate.[6][7] The hydrolysis of a peptide bond by CPB involves the zinc-bound water molecule acting as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. Key residues, such as Arg127 and Glu270, are involved in stabilizing the resulting tetrahedral intermediate and facilitating the cleavage of the bond.[6][8][9]
When this compound is used as a substrate, CPB recognizes and binds to the C-terminal arginine residue. The enzyme then hydrolyzes the peptide bond between Alanine and Arginine, releasing L-Arginine and Benzoyl-Alanine. The progress of this reaction can be monitored, although it is not as straightforwardly spectrophotometric as with hippuryl-based substrates where the formation of hippuric acid is measured.[10] Alternative detection methods, such as those involving ninhydrin to detect the newly formed free amine, or chromatographic techniques, can be employed.[11]
Quantitative Kinetic Data
The efficiency of an enzyme's catalysis on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km signifies higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
The following table summarizes the reported kinetic parameters for the hydrolysis of this compound by bovine carboxypeptidase B. For comparison, data for the more commonly used substrate, Hippuryl-L-Arginine, is also included.
| Substrate | Enzyme Source | Km (M) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Bovine | 1.1 x 10-3 | 100 | 9.1 x 104 |
| Hippuryl-L-Arg | Bovine | 1.8 x 10-4 | 310 | 1.7 x 106 |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition. The data presented is derived from studies under specific assay conditions and should be considered as representative values.
Detailed Experimental Protocol
This section outlines a typical protocol for a continuous spectrophotometric assay to determine Carboxypeptidase B activity using a suitable substrate like Hippuryl-L-Arginine, which can be adapted for this compound with appropriate detection method modifications. The principle of the standard assay is the measurement of the increase in absorbance at 254 nm, resulting from the cleavage of the substrate and formation of hippuric acid.[1][10][12]
4.1 Reagents and Materials
-
Assay Buffer: 25 mM Tris-HCl buffer, pH 7.65, containing 100 mM NaCl.[12]
-
Substrate Stock Solution: 1.0 mM Hippuryl-L-Arginine (or this compound) dissolved in Assay Buffer. Prepare fresh daily.[1][12]
-
Enzyme Solution: Porcine or bovine pancreatic Carboxypeptidase B, diluted in cold deionized water to a working concentration of approximately 1-5 units/mL immediately before use.[1][10]
-
Equipment:
4.2 Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the cell holder to 25°C.[1][10]
-
Reaction Mixture Preparation: Pipette 2.9 mL of the 1.0 mM substrate stock solution into a quartz cuvette.[10][12]
-
Temperature Equilibration: Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach 25°C.[1][10]
-
Blank Rate Measurement: Monitor the absorbance at 254 nm for a few minutes to establish a baseline or blank rate, if any.[1][10]
-
Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette.[10][12]
-
Data Acquisition: Immediately mix the solution by inversion and begin recording the increase in absorbance at 254 nm for approximately 3-5 minutes.[10][12]
-
Rate Calculation: Determine the rate of change in absorbance per minute (ΔA254/min) from the initial, linear portion of the resulting curve.[1][10]
4.3 Calculation of Enzyme Activity
The activity of the enzyme in units per mL can be calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute at 25°C and pH 7.65.[1][12]
Units/mL enzyme = [(ΔA254/minTest - ΔA254/minBlank) * Total Volume (mL) * Dilution Factor] / (εmM * Volume of Enzyme (mL))
Where:
-
εmM is the millimolar extinction coefficient of the product (for hippuric acid, this is approximately 0.36 M-1cm-1).[12]
Conclusion
Benzoyl-Alanine-Arginine, while not as prevalent as other synthetic substrates, is a viable option for the characterization of Carboxypeptidase B activity. Understanding its kinetic properties in comparison to more common substrates allows researchers to select the most appropriate tool for their specific experimental needs. The provided protocol offers a standardized method for measuring CPB activity, which is fundamental for applications ranging from basic enzymatic research to quality control in biopharmaceutical development. The detailed workflow and reaction diagrams serve to clarify the procedural and biochemical basis of the assay, providing a comprehensive resource for professionals in the field.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Three-dimensional structure of porcine procarboxypeptidase B: a structural basis of its inactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the complex of carboxypeptidase B and N-sulfamoyl-l-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation peptide of carboxypeptidase B in serum and urine in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]
- 7. Molecular Characterization, Recombinant Expression, and Functional Analysis of Carboxypeptidase B in Litopenaeus vannamei [mdpi.com]
- 8. Arginine 127 stabilizes the transition state in carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Determination of Carboxypeptidase Activity in Clinical Pathogens by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility and Stability of Bz-Ala-Arg Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) powder. The information herein is intended to support research, development, and formulation activities involving this dipeptide.
Introduction to this compound
This compound is a synthetic dipeptide that finds applications in various biochemical assays and research areas. A thorough understanding of its solubility and stability is paramount for ensuring accurate experimental results, developing stable formulations, and defining appropriate storage and handling procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | Nα-Benzoyl-L-alanyl-L-arginine |
| Molecular Formula | C₁₆H₂₃N₅O₄ |
| Molecular Weight | 349.39 g/mol [][2] |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
Solubility Profile
The solubility of a peptide is a critical parameter for its application in solution-based assays and for formulation development. The solubility of this compound is influenced by the solvent, pH, and temperature.
Qualitative Solubility
Based on available data and general peptide characteristics, the qualitative solubility of this compound in common laboratory solvents is summarized in Table 2.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | Solubility is pH-dependent. As a basic peptide, solubility is expected to be higher in acidic aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | A common solvent for preparing stock solutions of peptides. |
| Ethanol | Sparingly Soluble | May require co-solvents or pH adjustment. |
| Acetonitrile (ACN) | Sparingly Soluble | Often used in reversed-phase HPLC mobile phases. |
| Methanol | Sparingly Soluble |
Quantitative Solubility Data
Table 3: Illustrative Quantitative Solubility of this compound at 25°C
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| Water (pH 7.4) | Data to be determined | Data to be determined |
| 0.1 M HCl | Data to be determined | Data to be determined |
| Phosphate-Buffered Saline (PBS) | Data to be determined | Data to be determined |
| DMSO | ≥ 50 | ≥ 143 |
| Ethanol | Data to be determined | Data to be determined |
Stability Profile
The stability of this compound powder and its solutions is crucial for its storage, handling, and use in experimental settings. Degradation can lead to a loss of activity and the formation of impurities.
Solid-State Stability
This compound powder is generally stable when stored under appropriate conditions. Recommended storage conditions are provided in Table 4.
Table 4: Recommended Storage Conditions for this compound Powder
| Temperature | Duration | Atmosphere |
| -20°C | Long-term | Dry, inert atmosphere |
| 2-8°C | Short-term | Dry, inert atmosphere |
Solution Stability
The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. Stock solutions in DMSO are generally stable for short periods when stored at low temperatures. Repeated freeze-thaw cycles should be avoided.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][5][6][7] These studies involve exposing this compound to stress conditions more severe than those encountered during routine handling and storage. A summary of typical forced degradation conditions is provided in Table 5.
Table 5: Illustrative Forced Degradation Conditions for this compound
| Stress Condition | Description | Potential Degradation Pathway |
| Hydrolysis (Acidic) | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the peptide bond. |
| Hydrolysis (Basic) | 0.1 M NaOH at 60°C for 24-48 hours | Cleavage of the peptide bond, racemization. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the arginine side chain. |
| Thermal | Dry heat at 80°C for 48-72 hours | General decomposition. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation. |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below.
Protocol for Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.
Caption: Workflow for determining the equilibrium solubility of this compound.
Protocol for Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biocat.com [biocat.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
Technical Guide: Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-alanyl-L-arginine, commonly abbreviated as Bz-Ala-Arg, is a synthetic dipeptide that serves as a crucial tool in biochemical and pharmaceutical research. Its primary application lies in its role as a chromogenic substrate for certain carboxypeptidases, particularly human pancreatic carboxypeptidase B (CPB) and plasma carboxypeptidase N (CPN). The enzymatic cleavage of the peptide bond in this compound leads to a measurable change in absorbance, providing a straightforward method for assaying enzyme activity and for screening potential inhibitors. This guide provides an in-depth overview of the molecular characteristics of this compound, a detailed protocol for its use in enzyme kinetics, and a workflow for inhibitor screening.
Core Molecular and Physical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₃N₅O₄ | [][2][3] |
| Molecular Weight | 349.38 g/mol | [] |
| Alternative Molecular Weight | 349.39 g/mol | [2][3][4] |
| CAS Number | 71448-11-8 | [][2] |
| Appearance | White powder | |
| Storage Conditions | 2-8°C (short-term), -20°C to -80°C (long-term stock solution) | [4][5] |
Enzymatic Hydrolysis of this compound
This compound is a specific substrate for carboxypeptidases that cleave C-terminal basic amino acids, such as arginine and lysine.[6] The enzymatic reaction involves the hydrolysis of the peptide bond between the alanine and arginine residues. This cleavage results in the formation of N-Benzoyl-L-alanine and L-arginine. The breaking of this bond alters the electronic structure of the molecule, leading to an increase in absorbance at 254 nm. This spectrophotometric property is the basis for a continuous enzyme activity assay.
Experimental Protocol: Carboxypeptidase B Activity Assay
This protocol outlines a standard method for determining the activity of carboxypeptidase B using this compound as a substrate. The procedure is adapted from established methods for similar substrates.
Materials:
-
This compound substrate
-
Purified Carboxypeptidase B (porcine pancreas)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, pH 7.65, containing 0.1 M NaCl)
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Quartz cuvettes
-
Purified water
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 25 mM Tris-HCl buffer with 0.1 M NaCl and adjust the pH to 7.65 at 25°C.
-
Substrate Stock Solution: Prepare a stock solution of this compound in purified water. The final concentration in the assay will need to be optimized, but a starting point is typically in the millimolar range.
-
Enzyme Solution: Dilute the purified carboxypeptidase B in cold purified water to a concentration that provides a linear rate of absorbance change over a few minutes. This typically falls in the range of 1-5 units/mL.
-
-
Assay Execution:
-
Set the spectrophotometer to read absorbance at 254 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, add the appropriate volume of assay buffer and the this compound substrate solution. Mix gently and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline reading.
-
Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette.
-
Immediately start recording the absorbance at 254 nm at regular intervals (e.g., every 15-30 seconds) for 3-5 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 254 nm against time.
-
Determine the initial linear rate of the reaction (ΔA₂₅₄/minute).
-
The enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient for the product is known.
-
Workflow for Carboxypeptidase Inhibitor Screening
This compound is a valuable tool for high-throughput screening of potential carboxypeptidase inhibitors. The following workflow and corresponding diagram illustrate a typical screening process.
Workflow Description:
-
Assay Preparation: Solutions of the target enzyme (carboxypeptidase B or N), the substrate (this compound), and the library of test compounds are prepared in a suitable assay buffer.
-
Screening:
-
Pre-incubation: The enzyme is pre-incubated with each test compound for a defined period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is started by the addition of the this compound substrate.
-
Activity Measurement: The change in absorbance at 254 nm is monitored over time to determine the reaction rate in the presence of each test compound.
-
-
Data Analysis:
-
Percent Inhibition: The reaction rate for each test compound is compared to a control (enzyme and substrate without inhibitor) to calculate the percent inhibition.
-
Dose-Response: Compounds that show significant inhibition (hits) are further tested at multiple concentrations to generate dose-response curves.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
-
-
Hit Validation: Confirmed hits are further characterized to determine their mechanism of inhibition and specificity.
Conclusion
Nα-Benzoyl-L-alanyl-L-arginine is a well-characterized and reliable substrate for assaying the activity of specific carboxypeptidases. Its use in a straightforward spectrophotometric assay facilitates both basic research into enzyme kinetics and applied research in drug discovery for the screening of potential inhibitors. The protocols and workflows described in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their studies.
References
Commercial Availability and Research Applications of Bz-Ala-Arg: A Technical Guide
For researchers and professionals in drug development, access to specific peptide substrates is crucial for accurate enzymatic assays and biochemical studies. This technical guide provides an in-depth overview of the commercial availability of N-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg-OH), a dipeptide substrate, and its related compound, Nα-Benzoyl-L-arginine ethyl ester (BAEE). This guide includes a summary of commercial suppliers, detailed experimental protocols, and visualizations of relevant biochemical pathways and experimental workflows.
Commercial Availability
This compound-OH and its related compound BAEE are available from several chemical suppliers in various quantities and purities. The following tables summarize the commercial availability of these research chemicals.
Table 1: Commercial Suppliers of N-Benzoyl-L-alanyl-L-arginine (this compound-OH)
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| BOC Sciences | BAT-015872 | 95% | Inquire for bulk | 71448-11-8[1] |
| MedchemExpress | HY-W010915 | - | Inquire | 71448-11-8[2] |
| Biosynth | FB108281 | - | Inquire | 71448-11-8[3] |
| Bachem AG | 4017070.0250 | - | 250 mg | 71448-11-8[4] |
| Pharmaffiliates | PA PEP 004187 | - | Inquire | 71448-11-8[5] |
| Chem-Impex | 30682 | - | Inquire | 71448-11-8[6] |
| ATK CHEMICAL | - | - | Inquire | 71448-11-8[7] |
Table 2: Commercial Suppliers of Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| Thermo Scientific | AAA1573822 | 98+% | 1 g | 2645-08-1[8] |
| Cayman Chemical | 15738 | ≥98% | Inquire | 2645-08-1[] |
| TCI Chemicals | B0853 | >98.0% | Inquire | 2645-08-1[10] |
| Otto Chemie | B 1948 | 99% | Inquire | 2645-08-1[11] |
Key Applications and Experimental Protocols
This compound-OH is primarily utilized as a substrate for carboxypeptidases, such as human pancreatic carboxypeptidase B and plasma carboxypeptidase N[2]. BAEE is a well-established chromogenic substrate for assaying the activity of serine proteases like trypsin[12].
Protocol 1: Carboxypeptidase B Activity Assay using this compound-OH
This protocol outlines a spectrophotometric method to determine the activity of Carboxypeptidase B.
Materials:
-
This compound-OH substrate
-
Carboxypeptidase B enzyme solution
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, pH 7.65)
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Quartz cuvettes
Procedure:
-
Prepare Substrate Solution: Dissolve this compound-OH in the Tris-HCl buffer to a final concentration of 1.0 mM.
-
Prepare Enzyme Solution: Immediately before use, dilute the Carboxypeptidase B enzyme in cold deionized water to a concentration of 4-8 units/mL.
-
Assay: a. Pipette 2.9 mL of the substrate solution into a quartz cuvette. b. Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to allow for temperature equilibration. c. Establish a baseline reading at 254 nm. d. Add 0.1 mL of the diluted enzyme solution to the cuvette and mix immediately by inversion. e. Record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve. The enzyme activity is calculated based on the molar extinction coefficient of the product formed.
Protocol 2: Trypsin Activity Assay using BAEE
This protocol describes a method for measuring trypsin activity based on the hydrolysis of BAEE.
Materials:
-
Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
-
Trypsin enzyme solution
-
Tris buffer (e.g., 50 mM Tris, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 253 nm
Procedure:
-
Prepare Substrate Solution: Prepare a stock solution of BAEE in the Tris buffer. The final concentration in the assay is typically around 0.25 mM.
-
Prepare Enzyme Solution: Prepare a solution of trypsin in a suitable buffer.
-
Assay: a. Add the BAEE substrate solution to a cuvette and equilibrate to the desired temperature (e.g., 25°C). b. Initiate the reaction by adding a small volume of the trypsin solution. c. Monitor the increase in absorbance at 253 nm over time. The rate of hydrolysis is proportional to the trypsin activity.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz diagrams for a typical enzyme inhibition assay workflow and a relevant signaling pathway where proteases play a critical role.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram illustrates a standard workflow for assessing the inhibitory potential of a compound on enzyme activity using a substrate like this compound.
Caption: Figure 1: A generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a compound.
Signaling Pathway: Role of Proteases in Apoptosis
While this compound itself does not directly participate in signaling, it is used to measure the activity of proteases that can be key players in cellular pathways. The diagram below illustrates a simplified apoptosis pathway where caspases, a family of proteases, are central. The activity of certain proteases in such pathways can be investigated using specific peptide substrates.
Caption: Figure 2: The role of caspase proteases in initiating and executing apoptosis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. elastin.com [elastin.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound-OH - Bachem AG [bioscience.co.uk]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimisation of an in vitro procedure for the determination of the enzymatic inhibition potency of multifunctional polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bz-Ala-Arg in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) is a dipeptide substrate utilized in the kinetic analysis of certain proteases, particularly carboxypeptidases. This document provides detailed protocols for two distinct spectrophotometric assays for monitoring enzyme activity using this compound: a coupled-enzyme assay for Carboxypeptidase N (CPN) and a direct spectrophotometric assay adaptable for Carboxypeptidase B (CPB). Summary tables of kinetic parameters for related enzymes and substrates are included to provide context for experimental design.
Introduction to this compound and Target Enzymes
This compound serves as a specific substrate for carboxypeptidases that cleave C-terminal basic amino acids, such as arginine and lysine. The enzymatic hydrolysis of the peptide bond between alanine and arginine releases L-arginine and Nα-Benzoyl-L-alanine.
-
Carboxypeptidase N (CPN) : Also known as kininase I or anaphylatoxin inactivator, CPN is a key regulator of inflammation. It is a zinc metalloprotease found in plasma that cleaves C-terminal basic amino acids from peptides like kinins and anaphylatoxins. This compound has been demonstrated to be a superior substrate for CPN compared to the more commonly used hippuryl-L-arginine, exhibiting a 75-fold higher kcat/Km value.
-
Carboxypeptidase B (CPB) : A digestive enzyme synthesized in the pancreas and present in the small intestine, CPB also cleaves C-terminal arginine and lysine residues from peptides.
The choice of assay for these enzymes depends on the specific research needs, available equipment, and desired sensitivity.
Data Presentation
Enzyme Kinetic Parameters
While specific kinetic data for the hydrolysis of this compound is not widely published, the following tables provide kinetic parameters for trypsin and carboxypeptidase B with other relevant substrates to serve as a reference for experimental design.
Table 1: Kinetic Parameters of Bovine Trypsin with Various Substrates
| Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 1.56 x 10⁻⁵ | 0.081 | 5.19 x 10³ | 8.2 | Not Specified |
| Nα-Benzoyl-L-arginine p-nitroanilide | Similar to above | Similar to above | Similar to above | 8.2 | Not Specified |
| Nα-benzyloxycarbonyl-L-lysine-p-nitroanilide | 3.94 x 10⁻⁴ | 0.182 | 4.63 x 10² | 9.05 | 25 |
Data sourced from multiple studies for comparative purposes.[1]
Table 2: Kinetic Parameters of Carboxypeptidase B with Various Substrates
| Enzyme Source | Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Camel | Benzoyl-glycyl-L-arginine | Not Specified | Not Specified | 1.72 x 10⁵ | 7.5 | 55 |
| Porcine | Hippuryl-L-arginine | 2.1 x 10⁻⁴ | 105 | 5.0 x 10⁵ | 8.0 | 23 |
| Bovine | Hippuryl-L-arginine | Not Specified | Not Specified | 3.1 x 10⁵ | Not Specified | Not Specified |
Data sourced from multiple studies for comparative purposes.[2][3]
Experimental Protocols
Protocol 1: Coupled-Enzyme Spectrophotometric Assay for Carboxypeptidase N
This highly sensitive assay continuously monitors the activity of Carboxypeptidase N by quantifying the released arginine in a series of coupled enzymatic reactions that result in the oxidation of NADH, which can be followed by a decrease in absorbance at 340 nm.
Principle:
-
CPN: this compound → Bz-Ala + Arginine
-
Arginine Kinase: Arginine + ATP → Phosphoarginine + ADP
-
Pyruvate Kinase: ADP + PEP → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺
Materials:
-
HEPES buffer (100 mM, pH 8.0)
-
Magnesium sulfate (MgSO₄)
-
Potassium chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Adenosine triphosphate (ATP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Arginine kinase
-
This compound substrate
-
Carboxypeptidase N (or sample containing CPN)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Reaction Mixture: In a suitable microcuvette, prepare a reaction mixture with the following final concentrations:
-
2.9 mM MgSO₄
-
11.1 mM KCl
-
2.5 mM PEP
-
0.6 mM NADH
-
2.9 mM ATP
-
5500 U/L Pyruvate Kinase
-
5500 U/L Lactate Dehydrogenase
-
11000 U/L Arginine Kinase
-
1.5 mM this compound
-
The mixture is prepared in 100 mM HEPES buffer, pH 8.0.
-
Note: Before adding to the reaction mixture, centrifuge the pyruvate kinase/lactate dehydrogenase suspension for 5 minutes at 14,000 x g and use the supernatant.
-
-
Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline absorbance at 340 nm.
-
Initiate the Reaction: Add the Carboxypeptidase N sample to the reaction mixture and mix thoroughly.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.
-
Data Analysis: Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. The enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Protocol 2: Direct Spectrophotometric Assay for Carboxypeptidase B (Adaptable)
This protocol is adapted from established methods for Carboxypeptidase B using hippuryl-L-arginine and can be modified for this compound[1][4]. This direct assay measures the increase in absorbance resulting from the formation of the product, Nα-Benzoyl-L-alanine. The optimal wavelength for detection should be determined empirically by comparing the absorbance spectra of the substrate and products. Based on similar compounds, a wavelength of 254 nm is a reasonable starting point.
Principle:
-
CPB: this compound → Bz-Ala + Arginine The increase in absorbance due to the formation of Bz-Ala is monitored.
Materials:
-
Tris-HCl buffer (e.g., 25 mM, pH 7.65) containing 0.1 M NaCl
-
This compound substrate solution (concentration range to be determined, e.g., 0.1 mM to 5 mM for Km determination)
-
Carboxypeptidase B (or sample containing CPB)
-
Spectrophotometer capable of reading in the UV range (e.g., 254 nm)
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in the Tris-HCl buffer. For kinetic studies, a series of dilutions will be required.
-
Spectrophotometer Setup: Set the spectrophotometer to the predetermined wavelength (e.g., 254 nm) and equilibrate the cell holder to the desired temperature (e.g., 25°C)[4].
-
Assay Mixture Preparation: In a quartz cuvette, add the this compound substrate solution and buffer to the final desired volume (e.g., 3.0 mL).
-
Equilibration and Blank Rate: Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to measure any background rate of substrate degradation (blank rate)[4].
-
Initiate the Reaction: Add a small volume of the diluted enzyme solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance.
-
Monitor Absorbance: Record the increase in absorbance at regular intervals for 3-5 minutes, ensuring that the initial, linear rate is captured.
-
Data Analysis: Determine the initial velocity (ΔA/min) from the linear portion of the curve. To calculate the concentration of product formed, the molar extinction coefficient (ε) of Nα-Benzoyl-L-alanine at the measurement wavelength is required. This may need to be determined experimentally.
Mandatory Visualizations
Caption: General experimental workflow for enzyme kinetic analysis.
Caption: Signaling pathway of the coupled-enzyme assay for CPN.
References
- 1. tribioscience.com [tribioscience.com]
- 2. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
Application Notes and Protocols for Bz-Ala-Arg in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) and the related compound Nα-Benzoyl-L-arginine ethyl ester (BAEE) in peptide chemistry. The primary applications covered are their use as enzyme substrates for kinetic assays.
Application as an Enzyme Substrate
This compound and its derivatives are valuable tools for studying the activity of specific proteases. Their primary use is in spectrophotometric assays to determine enzyme kinetics and to screen for enzyme inhibitors.
This compound as a Substrate for Carboxypeptidases
This compound is a known substrate for human pancreatic carboxypeptidase B (CPB) and plasma carboxypeptidase N (CPN)[1]. These enzymes are exopeptidases that cleave C-terminal basic amino acids, such as arginine and lysine[2][3][4][5].
Biological Significance of Carboxypeptidase N (CPN)
Plasma carboxypeptidase N, also known as kininase I or anaphylatoxin inactivator, plays a crucial role in regulating the activity of various circulating peptides[2][6]. By removing C-terminal arginine or lysine residues, CPN can inactivate inflammatory mediators like bradykinin and anaphylatoxins (C3a, C4a, and C5a)[2][7]. It also modulates the activity of chemokines, such as stromal cell-derived factor-1α (SDF-1α), affecting cell signaling and migration[8][9]. The function of CPN is integral to controlling inflammation and immune responses.[7] Recent studies have also implicated CPN2, a subunit of CPN, in cancer-related pathways such as the PI3K-Akt, mTOR, and MAPK signaling pathways in lung adenocarcinoma[10].
Caption: Role of Plasma Carboxypeptidase N in Peptide Regulation.
Quantitative Data for Carboxypeptidase N
| Substrate | Enzyme | kcat/Km (µM⁻¹min⁻¹) | Reference |
| Bz-Ala-Lys | Human Plasma Carboxypeptidase N | 60.3 | [8] |
| Bz-Gly-Lys | Human Plasma Carboxypeptidase N | 0.7 | [8] |
| FA-Ala-Lys | Human Plasma Carboxypeptidase N | - | [8] |
| FA-Ala-Arg | Human Plasma Carboxypeptidase N | - | [8] |
Experimental Protocol: Spectrophotometric Assay for Carboxypeptidase B/N Activity using a this compound Substrate (Adapted)
This protocol is adapted from established methods for carboxypeptidase B using hippuryl-L-arginine[11][12][13][14]. Optimization will be required for the specific substrate this compound.
Principle: The hydrolysis of the C-terminal arginine from this compound by carboxypeptidase results in the formation of Nα-Benzoyl-L-alanine and L-arginine. The cleavage of the peptide bond can be monitored by the change in absorbance in the UV range, typically around 254 nm.
Materials:
-
This compound substrate
-
Carboxypeptidase B or purified Carboxypeptidase N
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, pH 7.65)
-
UV-transparent cuvettes
-
Spectrophotometer capable of measuring absorbance at 254 nm with temperature control
Procedure:
-
Prepare a stock solution of this compound in the Tris-HCl buffer. The optimal concentration should be determined empirically but can start in the range of 1 mM.
-
Prepare the enzyme solution by diluting the carboxypeptidase in cold buffer to a concentration that provides a linear rate of absorbance change over a few minutes.
-
Set up the spectrophotometer to measure absorbance at 254 nm and equilibrate the cell holder to 25°C.
-
Pipette 2.9 mL of the this compound substrate solution into a quartz cuvette and place it in the spectrophotometer.
-
Incubate for 5 minutes to allow the solution to reach thermal equilibrium and establish a baseline reading.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution to the cuvette.
-
Immediately mix by inversion and begin recording the absorbance at 254 nm for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of the product.
Caption: Workflow for Carboxypeptidase Assay.
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a Substrate for Trypsin
BAEE is a widely used non-protein substrate for assaying the activity of trypsin and other serine proteases[15]. The hydrolysis of the ethyl ester bond by trypsin can be conveniently monitored spectrophotometrically.
Quantitative Data for Trypsin with BAEE
The Michaelis-Menten constant (Km) for the hydrolysis of BAEE by trypsin has been reported in several studies, with values typically in the millimolar range.
| Enzyme | Substrate | Km (mM) | Reference |
| Immobilized Trypsin | BAEE | 20.7 | [16] |
| Free Trypsin | BAEE | 4.8 | [16] |
| Immobilized Trypsin | BAEE | 4.6 | [16] |
Experimental Protocol: Spectrophotometric Assay for Trypsin Activity using BAEE
This protocol is based on the well-established procedure from Sigma-Aldrich.
Principle: Trypsin catalyzes the hydrolysis of BAEE to Nα-Benzoyl-L-arginine and ethanol. This reaction leads to an increase in absorbance at 253 nm. One BAEE unit of trypsin activity is defined as the amount of enzyme that produces a ΔA₂₅₃ of 0.001 per minute at pH 7.6 and 25°C in a 3.2 mL reaction volume.
Materials:
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Trypsin
-
Sodium Phosphate Monobasic
-
1 M NaOH
-
1 mM HCl
-
UV-transparent cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a 67 mM Sodium Phosphate Buffer (pH 7.6) at 25°C.
-
Prepare a 0.25 mM BAEE Substrate Solution by dissolving BAEE in the phosphate buffer.
-
Prepare a Trypsin Enzyme Solution (e.g., 425-575 units/mL) in cold 1 mM HCl immediately before use.
-
Set the spectrophotometer to 253 nm and equilibrate the cuvette holder to 25°C.
-
For each reaction (Test and Blank), pipette the following into cuvettes:
-
Test: 3.0 mL BAEE Solution + 0.2 mL Trypsin Solution
-
Blank: 3.0 mL BAEE Solution + 0.2 mL 1 mM HCl
-
-
Immediately mix by inversion and record the increase in A₂₅₃ for approximately 5 minutes.
-
Calculate the ΔA₂₅₃/minute using the maximum linear rate for both the Test and Blank.
-
Determine the trypsin activity using the following formula: Units/mL enzyme = ( (ΔA₂₅₃/min Test - ΔA₂₅₃/min Blank) ) / (0.001 * 0.2) where 0.001 is the change in absorbance per unit of trypsin and 0.2 is the volume of enzyme used in mL.
Application in Peptide Synthesis
The direct incorporation of a pre-formed, N-terminally blocked dipeptide like this compound into a growing peptide chain is not a standard methodology in modern solid-phase peptide synthesis (SPPS). SPPS relies on the sequential addition of single amino acids with temporary Nα-protecting groups (like Fmoc or Boc) and permanent side-chain protecting groups[17][18].
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow:
The standard cycle of SPPS involves:
-
Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide.
-
Activation and Coupling: Activation of the carboxyl group of the next incoming protected amino acid and its coupling to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Thorough washing of the resin to remove excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.
Considerations for Using this compound in Synthesis:
While theoretically possible, using this compound directly in SPPS presents several challenges:
-
Lack of Nα-Protection: The benzoyl (Bz) group is a permanent protecting group and is not suitable for the stepwise elongation required in SPPS. A temporary protecting group (like Fmoc or Boc) on the N-terminus of the alanine is necessary for sequential synthesis.
-
Coupling Efficiency: Coupling a dipeptide is often less efficient than coupling a single amino acid, potentially leading to incomplete reactions and the generation of deletion sequences.
-
Side Reactions: The unprotected arginine side chain could lead to side reactions during coupling.
Therefore, for the synthesis of peptides containing the Ala-Arg sequence, the standard and recommended procedure is the sequential coupling of Fmoc-Arg(Pbf)-OH followed by Fmoc-Ala-OH onto the solid support. The Nα-benzoyl group, if desired, would typically be introduced at the final step of the synthesis after the full peptide has been assembled and the final N-terminal Fmoc group has been removed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carboxypeptidase N (CPN) | BioVendor R&D [biovendor.com]
- 3. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 4. Carboxypeptidase B - Wikipedia [en.wikipedia.org]
- 5. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Carboxypeptidase N: a pleiotropic regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of carboxypeptidase N as an enzyme responsible for C-terminal cleavage of stromal cell-derived factor-1α in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxypeptidase N2 as a Novel Diagnostic and Prognostic Biomarker for Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. elastin.com [elastin.com]
- 13. tribioscience.com [tribioscience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. glpbio.com [glpbio.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Application Notes and Protocols for Bz-Ala-Arg in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) in pharmaceutical development. This compound serves as a valuable tool for studying the activity of specific carboxypeptidases, which are implicated in various physiological and pathological processes, including inflammation and cardiovascular regulation.
Introduction
This compound is a synthetic dipeptide that acts as a substrate for B-type carboxypeptidases, which selectively cleave C-terminal arginine and lysine residues from peptides and proteins.[1][2] Notably, it is a superior substrate for human plasma carboxypeptidase N (CPN), also known as kininase I or anaphylatoxin inactivator.[3] CPN plays a crucial role in modulating the activity of potent inflammatory mediators like bradykinin and anaphylatoxins C3a and C5a.[1][4][5] this compound is also a substrate for human pancreatic carboxypeptidase B (CPB), an enzyme involved in the digestion of proteins.[6][7] The specificity of this compound makes it an excellent reagent for in vitro characterization of the activity of these enzymes and for the screening of potential inhibitors in drug discovery programs.
Applications in Pharmaceutical Development
-
Enzyme Activity Assays: this compound is utilized as a substrate in spectrophotometric or HPLC-based assays to measure the enzymatic activity of carboxypeptidase N and carboxypeptidase B.[3][6][8]
-
High-Throughput Screening (HTS): The use of this compound in a coupled-enzyme assay format allows for rapid and sensitive screening of compound libraries to identify potential inhibitors of CPN.[3]
-
Kinetic Studies: This dipeptide is employed to determine key kinetic parameters (Km and kcat) of carboxypeptidases, providing insights into enzyme efficiency and substrate affinity.[3]
-
Drug Discovery: By enabling the identification and characterization of carboxypeptidase inhibitors, this compound aids in the development of novel therapeutics for inflammatory diseases, sepsis, and other conditions where these enzymes are dysregulated.
Quantitative Data
The following table summarizes the kinetic parameters of this compound and a related substrate with human plasma carboxypeptidase N (CPN).
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Human Plasma Carboxypeptidase N | 0.2 | 150 | 750,000 | [3] |
| Bz-Gly-Arg | Human Plasma Carboxypeptidase N | 1.5 | 15 | 10,000 | [3] |
Table 1: Kinetic constants for the hydrolysis of this compound and Bz-Gly-Arg by human plasma carboxypeptidase N.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Carboxypeptidase N (CPN) Activity
This protocol is adapted from a coupled-enzymatic method that allows for the continuous monitoring of CPN activity. The cleavage of arginine from this compound is coupled to a series of enzymatic reactions that result in the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[3]
Materials:
-
This compound
-
Human plasma or purified carboxypeptidase N (CPN)
-
HEPES buffer (100 mM, pH 8.0)
-
Magnesium sulfate (MgSO₄)
-
Potassium chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Adenosine 5'-triphosphate (ATP)
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Arginine kinase
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplates or cuvettes
Assay Reaction Mixture:
Prepare a reaction mixture with the following final concentrations in 100 mM HEPES buffer (pH 8.0):
-
2.9 mM MgSO₄
-
11.1 mM KCl
-
2.5 mM PEP
-
0.6 mM NADH
-
2.9 mM ATP
-
5500 U/L Pyruvate kinase
-
5500 U/L Lactate dehydrogenase
-
11000 U/L Arginine kinase
-
1.5 mM this compound
Procedure:
-
Prepare the assay reaction mixture as described above. Note: Centrifuge the pyruvate kinase/lactate dehydrogenase suspension and redissolve the pellet in HEPES buffer before adding to the mixture.[3]
-
Add a known volume of the reaction mixture to each well of a microplate or a cuvette.
-
Add the serum sample (e.g., 10 µL) or purified CPN solution to initiate the reaction.[3]
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Record the rate of NADH oxidation (ΔA₃₄₀/min).
-
The CPN activity is proportional to the rate of absorbance change.
Logical Workflow for CPN Coupled-Enzyme Assay
Caption: Workflow of the coupled-enzymatic assay for CPN activity.
Protocol 2: Spectrophotometric Assay for Carboxypeptidase B (CPB) Activity
This protocol describes a direct spectrophotometric assay for CPB activity using a substrate like hippuryl-L-arginine, which can be adapted for this compound. The hydrolysis of the peptide bond leads to the formation of hippuric acid (or benzoyl-alanine), which has a different UV absorbance spectrum than the substrate.
Materials:
-
This compound (or Hippuryl-L-arginine)
-
Purified carboxypeptidase B (CPB)
-
Tris-HCl buffer (25 mM, pH 7.65) containing 100 mM NaCl
-
Spectrophotometer capable of reading absorbance at 254 nm
-
Quartz cuvettes
Procedure:
-
Prepare a 1.0 mM solution of this compound in 25 mM Tris-HCl buffer (pH 7.65) with 100 mM NaCl.[8]
-
Pipette 2.9 mL of the substrate solution into a quartz cuvette.[6]
-
Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.[8]
-
Prepare a CPB enzyme solution (e.g., 4-8 units/mL) in cold deionized water immediately before use.[8]
-
To start the reaction, add 0.1 mL of the enzyme solution to the cuvette.[6]
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.[8]
-
Determine the rate of change in absorbance (ΔA₂₅₄/min) from the linear portion of the curve.
-
Calculate the enzyme activity based on the molar extinction coefficient of the product.
Signaling Pathway Involving Carboxypeptidase N
Caption: Role of CPN in modulating inflammatory pathways.
References
- 1. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. allpeptide.com [allpeptide.com]
- 4. Structure and function of human plasma carboxypeptidase N, the anaphylatoxin inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase N: a pleiotropic regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Serine Protease Assays Using Arginine-Specific Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental setup and analysis of serine protease activity using arginine-specific chromogenic substrates, with a primary focus on Nα-Benzoyl-Arginine-p-nitroanilide (Bz-Arg-pNA or BAPNA) and related compounds. Serine proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them key targets for drug discovery and development.
I. Introduction to Arginine-Specific Chromogenic Substrates
Serine proteases, such as trypsin, thrombin, and plasmin, exhibit a distinct substrate specificity, often cleaving peptide bonds C-terminal to basic amino acid residues like arginine and lysine. This specificity is exploited in biochemical assays through the use of synthetic chromogenic substrates. In these substrates, an arginine residue is linked to a chromophore, typically p-nitroaniline (pNA). When the enzyme cleaves the amide bond between arginine and pNA, the released p-nitroaniline imparts a yellow color to the solution, which can be quantified spectrophotometrically. The rate of color development is directly proportional to the enzymatic activity.
While the specific substrate "Bz-Ala-Arg" is not extensively documented, the closely related and widely used substrate is Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA). The principles and protocols described herein for BAPNA are broadly applicable to other arginine-containing chromogenic and fluorogenic substrates.
II. Data Presentation: Kinetic Parameters of Serine Proteases with Arginine-Containing Substrates
The following table summarizes the kinetic constants for the hydrolysis of various arginine-containing chromogenic substrates by several common serine proteases. These values are essential for designing kinetic experiments and for comparing the activities of different enzymes or the potencies of inhibitors.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Trypsin (bovine) | Bz-Arg-pNA (BAPNA) | 200 - 1000 | 0.081 | 405 - 81 |
| Z-Phe-Val-Arg-pNA | - | - | - | |
| Thrombin (human α) | Z-Gly-Pro-Arg-pNA | 60 | 120 | 2.0 x 10⁶ |
| Bz-Phe-Val-Arg-pNA | 75 | 100 | 1.3 x 10⁶ | |
| Plasmin (human) | H-D-Val-Leu-Lys-pNA | 250 | 25 | 1.0 x 10⁵ |
| Z-Gly-Pro-Arg-pNA | 1300 | 25 | 1.9 x 10⁴ | |
| Factor Xa (bovine) | Bz-Ile-Glu-Gly-Arg-pNA | 130 | 110 | 8.5 x 10⁵ |
Note: Kinetic parameters can vary based on experimental conditions such as pH, temperature, and buffer composition. The data presented are compiled from various sources and should be used as a reference.
III. Experimental Protocols
This protocol outlines the measurement of serine protease (e.g., trypsin) activity using the chromogenic substrate BAPNA.
Materials:
-
Serine protease (e.g., Trypsin from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of Reagents:
-
BAPNA Stock Solution (e.g., 20 mM): Dissolve the appropriate amount of BAPNA in DMSO. For example, for a 20 mM solution, dissolve 8.7 mg of BAPNA (MW = 434.9 g/mol ) in 1 mL of DMSO. Store the stock solution at -20°C, protected from light.
-
Enzyme Stock Solution: Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability). The final concentration will depend on the specific activity of the enzyme preparation.
-
Working Enzyme Solution: Immediately before the assay, dilute the enzyme stock solution to the desired concentration in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup (96-well plate format):
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the working enzyme solution to the appropriate wells.
-
Include a "blank" or "no enzyme" control for each condition, containing 10 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the BAPNA stock solution to each well to initiate the reaction. The final BAPNA concentration in this example would be 1 mM.
-
Mix the contents of the wells gently.
-
-
Measurement of Absorbance:
-
Immediately begin monitoring the change in absorbance at 405 nm or 410 nm in a kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
-
Alternatively, for an endpoint assay, incubate the reaction for a fixed period (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 50% acetic acid. Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔAbs/min).
-
Subtract the rate of the blank (non-enzymatic hydrolysis of the substrate) from the rate of the enzyme-catalyzed reaction.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline at 405 nm is approximately 10,600 M⁻¹cm⁻¹.
-
This protocol provides a general method for screening potential inhibitors of serine proteases using a chromogenic substrate.
Materials:
-
All materials from Protocol A
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known serine protease inhibitor like aprotinin or PMSF)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of inhibitor compounds and the positive control at various concentrations in DMSO.
-
-
Assay Setup (96-well plate format):
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of the inhibitor solution (or DMSO for the "no inhibitor" control) to the appropriate wells.
-
Add 10 µL of the working enzyme solution to each well.
-
Include a "no enzyme" control (blank) and a "positive control" inhibitor well.
-
Pre-incubate the plate at the desired temperature for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the BAPNA stock solution.
-
Measure the absorbance kinetically or as an endpoint assay as described in Protocol A.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for all conditions.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
IV. Visualizations
Caption: Workflow for serine protease enzyme kinetics and inhibitor screening assays.
Some serine proteases can modulate cellular signaling pathways. For instance, trypsin can enhance intestinal epithelial barrier function through a pathway involving the Epidermal Growth Factor Receptor (EGFR).
Caption: Signaling pathway of trypsin-induced intestinal epithelial barrier enhancement.[1]
These protocols and data provide a solid foundation for researchers to design and execute robust experiments for the characterization of serine proteases and their inhibitors. The adaptability of these methods allows for their application in various research and drug development contexts.
References
Application Notes and Protocols for Bz-Ala-Arg as a Substrate for Plasma Carboxypeptidase N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasma Carboxypeptidase N (CPN), also known as kininase I or anaphylatoxin inactivator, is a key zinc-dependent metalloprotease circulating in the blood.[1][2] It plays a crucial role in regulating the activity of various potent peptide hormones, such as kinins (e.g., bradykinin) and anaphylatoxins (e.g., C3a and C5a), by cleaving their C-terminal arginine or lysine residues.[1][2] Given its significant physiological and pathological roles, the accurate measurement of CPN activity is vital for both basic research and clinical studies, as well as for the development of therapeutic inhibitors.
Benzoyl-Alanine-Arginine (Bz-Ala-Arg) has been identified as a highly effective and specific substrate for assaying CPN activity.[1] Notably, this compound is a superior substrate for CPN compared to the more commonly used hippuryl-L-arginine, exhibiting a 75-fold higher kcat/Km value.[1] This characteristic allows for a more sensitive and rapid determination of CPN activity, making it an ideal choice for high-throughput screening and detailed kinetic analysis.
These application notes provide detailed protocols for the use of this compound in a continuous spectrophotometric assay for plasma CPN, along with relevant kinetic data and visualizations to facilitate experimental design and data interpretation.
Principle of the Assay
The enzymatic activity of Carboxypeptidase N is determined by measuring the rate of hydrolysis of the peptide bond in this compound, which releases arginine. The liberated arginine is then quantified using a coupled-enzyme assay. In this system, the product arginine is acted upon by a series of auxiliary enzymes (arginine kinase, pyruvate kinase, and lactate dehydrogenase), leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the CPN activity in the sample.[1]
Data Presentation
Kinetic Parameters of Plasma Carboxypeptidase N
The following table summarizes the kinetic constants for the hydrolysis of various substrates by plasma Carboxypeptidase N. While specific data for this compound was not available in the reviewed literature, data for structurally similar substrates are presented to provide a comparative reference. The furanacryloyl (FA) group is analogous to the benzoyl (Bz) group as an N-terminal blocking moiety.
| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (μM⁻¹min⁻¹) |
| FA-Ala-Arg | 260 | 1860 | 7.15 |
| FA-Ala-Lys | 340 | 5820 | 17.12 |
| Bz-Gly-Lys | - | - | 0.7 |
| Bz-Ala-Lys | - | - | 60.3 |
Data for FA-Ala-Arg and FA-Ala-Lys are from reference[2]. Data for Bz-Gly-Lys and Bz-Ala-Lys are from reference[2], highlighting the importance of the penultimate alanine residue for optimal activity.
Experimental Protocols
Spectrophotometric Assay for Plasma Carboxypeptidase N Activity
This protocol is adapted from a rapid and sensitive method for the quantification of CPN activity in serum or plasma.[1]
Materials:
-
This compound (Substrate)
-
Human plasma or serum samples
-
HEPES buffer (100 mM, pH 8.0)
-
Magnesium sulfate (MgSO₄)
-
Potassium chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Arginine kinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Microtiter plate (96-well, UV-transparent)
-
Spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture in 100 mM HEPES buffer (pH 8.0) with the following final concentrations:
-
2.9 mM MgSO₄
-
11.1 mM KCl
-
2.5 mM PEP
-
0.6 mM NADH
-
2.9 mM ATP
-
5500 U/L Pyruvate kinase
-
5500 U/L Lactate dehydrogenase
-
11000 U/L Arginine kinase
-
1.5 mM this compound
-
-
Note: The pyruvate kinase/lactate dehydrogenase suspension should be centrifuged (e.g., 5 min at 14,000 x g), and the pellet redissolved in an equal volume of 100 mM HEPES buffer (pH 8.0) before adding to the reaction mixture.[1]
-
-
Assay Execution:
-
Pre-incubate the prepared reaction mixture for 5 minutes at 37°C.
-
Add 10 µL of plasma or serum sample to each well of a microtiter plate.
-
To initiate the reaction, add 190 µL of the pre-incubated reaction mixture to each well containing the sample.
-
Immediately start monitoring the decrease in absorbance at 340 nm continuously for 5 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of decrease in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
The CPN activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Visualizations
Enzymatic Reaction Pathway
Caption: CPN hydrolyzes this compound to release Arginine, which initiates a coupled enzyme cascade resulting in NADH oxidation.
Experimental Workflow
References
Techniques for Dissolving Bz-Ala-Arg in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective dissolution of the dipeptide Bz-Ala-Arg-OH (Benzoyl-L-Alanyl-L-Arginine) in Dimethyl Sulfoxide (DMSO). These guidelines are intended for researchers and professionals in drug development and related scientific fields who utilize this substrate for enzymatic assays and other applications.
Introduction
This compound-OH is a synthetic dipeptide commonly used as a substrate for carboxypeptidases, particularly human pancreatic carboxypeptidase B (CPB) and plasma carboxypeptidase N (CPN). Accurate and consistent dissolution of this peptide is critical for reliable experimental outcomes. DMSO is a common solvent for dissolving hydrophobic peptides; however, proper techniques must be employed to ensure solubility and stability.
Chemical Properties of this compound-OH
A clear understanding of the chemical properties of this compound-OH is fundamental to its effective handling and dissolution.
| Property | Value |
| Chemical Name | (2S)-2-[[(2S)-2-benzamidopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Synonyms | Benzoyl-Ala-Arg-OH, N-Benzoyl-L-alanyl-L-arginine |
| Molecular Formula | C16H23N5O4 |
| Molecular Weight | 349.38 g/mol |
Solubility of this compound-OH and Related Compounds in DMSO
| Compound | Solvent | Reported Solubility |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | DMSO | 100 mg/mL (requires sonication) |
| Nα-Benzoyl-L-arginine ethyl ester hydrochloride | DMSO | 10 mg/mL |
| Boc-Arg(Boc)2-OH | DMSO | ~30 mg/mL[1] |
| Z-Ala-Arg-OH | DMSO | Soluble[2] |
Based on this information, it is highly probable that this compound-OH is also soluble in DMSO. A starting concentration for a stock solution in the range of 10-30 mg/mL is a reasonable starting point for solubility testing.
Protocol for Dissolving this compound-OH in DMSO
This protocol outlines a general procedure for dissolving this compound-OH in DMSO to prepare a stock solution.
Materials:
-
This compound-OH powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound-OH powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add a small volume of DMSO to the tube. It is recommended to start with a minimal amount of solvent to create a concentrated stock solution.
-
Vortexing: Vigorously vortex the mixture for 1-2 minutes to facilitate dissolution.
-
Gentle Heating (Optional): If the peptide does not fully dissolve, gently warm the solution in a water bath or on a heat block at a temperature no higher than 37°C. Intermittently vortex the tube during warming.
-
Sonication (Optional): For difficult-to-dissolve peptides, sonication can be employed. Place the tube in a sonicator bath for short intervals (e.g., 5-10 minutes) until the solution is clear.
-
Dilution: Once a clear stock solution is obtained, it can be further diluted with an appropriate aqueous buffer for the specific application. When diluting, add the DMSO stock solution dropwise to the stirring aqueous buffer to prevent precipitation.
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
dot
Caption: A step-by-step workflow for the dissolution of this compound-OH in DMSO.
Application: Carboxypeptidase B Assay Protocol
This protocol describes a spectrophotometric assay for measuring the activity of Carboxypeptidase B using this compound-OH as a substrate. The hydrolysis of the peptide bond is monitored by the increase in absorbance at 254 nm.
Materials:
-
Carboxypeptidase B enzyme solution
-
This compound-OH stock solution in DMSO (e.g., 10 mM)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Quartz cuvettes
Procedure:
-
Prepare Substrate Working Solution: Dilute the this compound-OH stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 254 nm and maintain the temperature at 25°C.
-
Assay Reaction:
-
Pipette 2.9 mL of the substrate working solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline reading.
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase B enzyme solution to the cuvette.
-
Immediately mix the solution by gentle inversion.
-
-
Data Collection: Record the increase in absorbance at 254 nm for 5 minutes, taking readings every 15-30 seconds.
-
Data Analysis: Determine the rate of reaction (ΔA254/min) from the initial linear portion of the absorbance versus time plot.
dot
Caption: Enzymatic hydrolysis of this compound-OH by Carboxypeptidase B.
dot
Caption: A streamlined workflow for the Carboxypeptidase B spectrophotometric assay.
Conclusion
The successful dissolution of this compound-OH in DMSO is a critical first step for its use in various research applications, particularly in enzymatic assays for carboxypeptidases. By following the detailed protocols and understanding the chemical properties of this dipeptide, researchers can ensure the preparation of reliable and consistent solutions, leading to more accurate and reproducible experimental results. The provided assay protocol offers a robust method for studying the kinetics of Carboxypeptidase B, a key enzyme in many physiological processes.
References
Application Notes and Protocols for Developing a Colorimetric Assay with Bz-Ala-Arg
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Benzoyl-L-alanine-L-arginine (Bz-Ala-Arg) is a synthetic dipeptide substrate utilized in the characterization and screening of certain proteases, particularly carboxypeptidases. Carboxypeptidases are exopeptidases that cleave the C-terminal peptide bond of proteins and peptides and are crucial in various physiological processes, including digestion, blood pressure regulation, and inflammation. This document provides detailed application notes and protocols for the development and implementation of a colorimetric assay using this compound, focusing on Carboxypeptidase N (CPN), also known as kininase I or anaphylatoxin inactivator.[1]
This assay is based on a coupled-enzyme reaction that results in a quantifiable color change, making it suitable for high-throughput screening of enzyme activity and inhibitor compounds. The protocols provided herein cover the determination of enzyme kinetics, inhibitor screening, and the quantification of enzyme concentration.
Principle of the Assay
The colorimetric assay for carboxypeptidase activity using this compound is an indirect, coupled-enzyme assay. Carboxypeptidase N (CPN) cleaves the C-terminal arginine from this compound, releasing Bz-Ala and L-arginine. The released L-arginine is then utilized by a coupling enzyme system, which ultimately leads to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm. This coupled reaction allows for a continuous and sensitive measurement of the carboxypeptidase activity.[1][2]
The assay is rapid, reliable, and demonstrates a good correlation with other methods like HPLC-assisted assays.[1]
Data Presentation
Table 1: Kinetic Parameters for Carboxypeptidases
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Camel Carboxypeptidase B | Benzoyl-Glycyl-L-Arginine | - | - | 1.72 x 10⁵ | [3] |
| Porcine Carboxypeptidase B | Benzoyl-Glycyl-L-Arginine | - | - | 5.0 x 10⁵ | [3] |
| Bovine Carboxypeptidase B | Benzoyl-Glycyl-L-Arginine | - | - | 3.1 x 10⁵ | [3] |
| Camel Carboxypeptidase B | Benzoyl-Glycyl-L-Lysine | - | - | 0.29 x 10⁵ | [3] |
| Porcine Carboxypeptidase B | Benzoyl-Glycyl-L-Lysine | - | - | 0.62 x 10⁵ | [3] |
| Carboxypeptidase N | Benzoyl-L-Alanyl-L-Arginine | - | - | 75-fold higher than hippuryl-L-arginine | [2] |
Table 2: IC₅₀ Values of Inhibitors for Carboxypeptidases
| Enzyme | Inhibitor | IC₅₀ (nM) | Reference |
| Carboxypeptidase M | 2-Benzylsuccinic acid | 50000 | [4] |
| Carboxypeptidase M | alpha-Benzyl-1H-imidazole-4-acetic acid | 50000 | [4] |
| Glutamate carboxypeptidase II | 2-(Phosphonomethyl)pentanedioic acid | 0.3 - 1.1 | |
| Glutamate carboxypeptidase II | N-{[(1s)-1-Carboxy-5-{[(4-Iodophenyl)carbonyl]amino}pentyl]carbamoyl}-L-Glutamic Acid | 0.02 | [5] |
| Glutamate carboxypeptidase II | 2-(3-Mercaptopropyl)pentanedioic acid | 90 | [5] |
| Carboxypeptidase N | DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (SCPN-INH) | K_i = 2 x 10⁻⁹ M | [6] |
Experimental Protocols
Materials and Reagents
-
Nα-Benzoyl-L-alanine-L-arginine (this compound)
-
Carboxypeptidase N (CPN) or other target carboxypeptidase
-
HEPES buffer (20 mM, pH 7.4)
-
Coupled enzyme system (e.g., commercially available arginine assay kits containing arginase, urease, and glutamate dehydrogenase)
-
NAD⁺
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
-
Inhibitor compounds (for inhibitor screening)
-
Bovine Serum Albumin (BSA) for standard curve (optional, for protein concentration determination)
Protocol 1: Determination of Carboxypeptidase N Activity
This protocol describes a kinetic assay to measure CPN activity.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, the coupled enzyme system, and NAD⁺. The final concentrations of these components should be optimized based on the manufacturer's instructions for the coupled enzyme system.
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the CPN enzyme in cold HEPES buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Set up the Assay Plate:
-
Blank: To appropriate wells of a 96-well plate, add 190 µL of the reaction mixture and 10 µL of HEPES buffer (without enzyme).
-
Samples: To other wells, add 190 µL of the reaction mixture.
-
-
Initiate the Reaction: Start the reaction by adding 10 µL of the diluted CPN enzyme solution to the sample wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 340 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample readings.
-
Plot the change in absorbance (ΔA340) against time.
-
The initial linear portion of the curve represents the reaction rate (ΔA340/min).
-
Enzyme activity (in U/L) can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and the path length of the sample in the microplate well. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.
-
Protocol 2: Determination of K_m_ and V_max_
This protocol outlines the steps to determine the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for CPN with this compound.
-
Vary Substrate Concentration: Prepare a series of dilutions of the this compound substrate in HEPES buffer. The concentration range should typically span from 0.1 x K_m_ to 10 x K_m_. An initial pilot experiment may be necessary to estimate the approximate K_m_.
-
Constant Enzyme Concentration: Use a fixed, optimized concentration of the CPN enzyme for all reactions.
-
Perform the Assay: Follow the procedure outlined in Protocol 1, using the different concentrations of this compound.
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v) as described in Protocol 1.
-
Plot the initial velocity (v) against the substrate concentration ([S]). This will generate a Michaelis-Menten plot (a hyperbolic curve).
-
To determine K_m_ and V_max_ more accurately, linearize the data using a Lineweaver-Burk plot (1/v vs. 1/[S]), Hanes-Woolf plot ([S]/v vs. [S]), or Eadie-Hofstee plot (v vs. v/[S]).
-
Alternatively, use non-linear regression software to fit the data directly to the Michaelis-Menten equation: v = (V_max_ * [S]) / (K_m_ + [S]).
-
Protocol 3: Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of CPN.
-
Prepare Reagents:
-
Prepare the reaction mixture as described in Protocol 1.
-
Prepare the CPN enzyme at a concentration that gives a robust and linear signal (e.g., a concentration that yields approximately 80% of V_max_).
-
Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
-
Set up the Assay Plate:
-
Negative Control (No Inhibition): Add 180 µL of reaction mixture, 10 µL of enzyme, and 10 µL of solvent (without inhibitor).
-
Positive Control (Known Inhibitor): Add 180 µL of reaction mixture, 10 µL of enzyme, and 10 µL of a known CPN inhibitor at a concentration expected to give significant inhibition.
-
Test Wells: Add 180 µL of reaction mixture, 10 µL of enzyme, and 10 µL of the diluted inhibitor compounds.
-
Blank: Add 190 µL of reaction mixture and 10 µL of solvent.
-
-
Pre-incubation (Optional): Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C before adding the substrate, especially for time-dependent inhibitors.
-
Initiate the Reaction: Add 10 µL of the this compound substrate to all wells (except the blank). The substrate concentration should be close to the K_m_ value for optimal sensitivity to competitive inhibitors.
-
Measure Absorbance: Monitor the reaction kinetically at 340 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_negative_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 4: Determination of Active Enzyme Concentration
The concentration of active enzyme can be determined by titration with a known irreversible inhibitor or by comparing its activity to a standard of known concentration and specific activity.
-
Using a Standard Curve:
-
Prepare a series of dilutions of a CPN standard with a known concentration and specific activity.
-
Perform the activity assay (Protocol 1) for each standard dilution.
-
Plot the reaction rate (ΔA340/min) against the known enzyme concentration to generate a standard curve.
-
Determine the activity of the unknown CPN sample and use the standard curve to determine its concentration.
-
-
Active Site Titration (Advanced):
-
This method involves using a tight-binding, irreversible inhibitor to titrate the active sites of the enzyme.
-
Incubate a fixed amount of enzyme with increasing concentrations of the inhibitor.
-
Measure the residual enzyme activity after incubation.
-
The point at which enzyme activity is completely abolished corresponds to the concentration of active enzyme.
-
Visualizations
References
- 1. Synthetic inhibitors of carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase N: colorimetric assay using a new substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Carboxypeptidase M Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Glutamate carboxypeptidase II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Potentiation of the anaphylatoxins in vivo using an inhibitor of serum carboxypeptidase N (SCPN). I. Lethality and pathologic effects on pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Bz-Ala-Arg substrate concentration in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the chromogenic substrate Nα-Benzoyl-L-alanine-L-arginine (Bz-Ala-Arg) in protease assays, particularly for trypsin-like enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for my assay?
The optimal substrate concentration is dependent on the specific enzyme being studied and is related to its Michaelis constant (Kₘ), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[1][2]
-
For Kinetic Studies (Determining Kₘ/Vₘₐₓ): You must test a wide range of substrate concentrations, typically spanning from 0.2x Kₘ to at least 5-10x Kₘ. This ensures you capture the full kinetic curve, including the initial linear phase and the approach to saturation.[3]
-
For Routine Screening/Inhibitor Studies: A common practice is to use a substrate concentration equal to or slightly above the Kₘ. This provides a good signal-to-noise ratio without being wasteful of the substrate. Using a concentration far above the Kₘ can mask the effects of competitive inhibitors.
If the Kₘ of your enzyme for this compound is unknown, a good starting point is to perform a substrate titration experiment, as detailed in the protocol below.
Q2: How do I determine the Michaelis Constant (Kₘ) and Vₘₐₓ for my enzyme?
To determine these kinetic parameters, you must measure the initial reaction velocity at various this compound concentrations. The resulting data are then plotted (Velocity vs. Substrate Concentration) and fitted to the Michaelis-Menten equation. A common and historically used method for visualizing this data is the Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten relationship.[3][4] However, modern non-linear regression analysis of the direct plot is statistically more robust.[3]
See the "Protocol: Determining Kₘ and Vₘₐₓ" section below for a detailed methodology.
Q3: My reaction rate is not linear over time. What should I do?
A non-linear reaction rate (i.e., the curve flattens over time) typically indicates one of two issues:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate is consumed, causing the reaction to slow down.
-
Solution: Reduce the enzyme concentration or measure the initial velocity over a shorter time period where the progress curve is still linear.
-
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature), losing activity over the course of the measurement.
-
Solution: Verify the stability of your enzyme under the specific assay buffer conditions and temperature. Consider adding stabilizing agents like Ca²⁺ if appropriate for your enzyme.[5]
-
Q4: Why am I seeing a high background signal without any enzyme?
A high background signal is often caused by the auto-hydrolysis of the substrate, where the this compound molecule breaks down spontaneously in the assay buffer. This is more common in buffers with a high pH.
-
Solution:
-
Always include a "no-enzyme" control for every substrate concentration you test.
-
Subtract the rate of auto-hydrolysis (the slope of the no-enzyme control) from the rate measured in the presence of the enzyme.
-
Prepare the substrate solution fresh before each experiment to minimize degradation.
-
Q5: I'm observing lower-than-expected activity at very high substrate concentrations. What is happening?
This phenomenon is known as substrate inhibition. At excessively high concentrations, a second substrate molecule may bind to the enzyme-substrate complex in a non-productive manner, leading to a decrease in the overall reaction rate. For some trypsin-like enzymes, this behavior has been observed with similar arginine-based substrates at concentrations above ~0.5 mM.[6]
-
Solution: If you observe substrate inhibition, you must use substrate concentrations below the inhibitory range for all subsequent experiments. When performing kinetic analysis, exclude the data points in the inhibitory range from your Michaelis-Menten model fitting.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Very Low Signal | 1. Inactive Enzyme2. Incorrect Buffer/pH3. Inhibitor Present | 1. Check enzyme activity with a positive control.2. Ensure buffer pH and composition are optimal for the enzyme.[7]3. Check for contaminating inhibitors in reagents. |
| High Variability Between Replicates | 1. Pipetting Errors2. Poor Mixing3. Temperature Fluctuations | 1. Calibrate pipettes and use careful technique.2. Ensure thorough mixing in the assay plate.3. Use a temperature-controlled plate reader. |
| Non-Linear Reaction Rate | 1. Substrate Depletion2. Enzyme Instability | 1. Reduce enzyme concentration or measurement time.2. Confirm enzyme stability in the assay buffer. |
| High Background Signal | 1. Substrate Auto-hydrolysis2. Contaminated Reagents | 1. Run "no-enzyme" controls and subtract background.2. Use fresh, high-purity reagents. |
Kinetic Parameters for Trypsin with Arginine-Based Substrates
While specific Kₘ values for this compound are highly dependent on the specific protease and conditions, data from similar Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) substrates can provide a useful starting point for designing your concentration range.
| Enzyme Source | Substrate | Apparent Kₘ (mM) | Vₘₐₓ (mM/min/mg) | Notes |
| Bovine Trypsin | Bz-Arg-pNA | ~0.0156 | Not directly comparable | Substrate activation was noted at high concentrations (>0.5 mM).[6] |
| Immobilized Trypsin | BAPNA | 0.12 | 0.079 | Immobilization can alter kinetic parameters.[8] |
| Treponema denticola Enzyme | BAPNA | 0.05 | - | Enzyme showed high affinity for the substrate.[5] |
| Shark Trypsin | BAPNA | 0.4084 | 0.0599 mmol/s | Kₘ values can vary significantly between species.[9] |
| Rabbitfish Trypsin | BAPNA | 4.5952 | 0.2585 mmol/s | Shows a much lower affinity (higher Kₘ) compared to other sources.[9] |
Note: The values above are for illustrative purposes and may vary significantly based on the specific enzyme, purity, pH, temperature, and buffer composition.
Visual Guides & Workflows
Caption: Experimental workflow for determining protease kinetic parameters.
Caption: A flowchart for troubleshooting common protease assay issues.
Protocol: Determining Kₘ and Vₘₐₓ
This protocol outlines a general method for determining the kinetic constants of a trypsin-like protease with this compound using a 96-well plate reader.
Materials and Reagents
-
Purified trypsin-like protease of known concentration.
-
Nα-Benzoyl-L-alanine-L-arginine (this compound) substrate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0-8.5. The optimal pH should be determined empirically for your enzyme.[5][7]
-
Stop Solution (optional, for endpoint assays): e.g., 30% acetic acid.
-
96-well clear, flat-bottom microplate.
-
Temperature-controlled microplate reader capable of reading absorbance at 405-410 nm (for p-nitroanilide-based substrates).
Procedure
-
Prepare Substrate Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO or water). Ensure it is fully dissolved.
-
Prepare Substrate Dilutions: Perform serial dilutions of the substrate stock in Assay Buffer to create a range of concentrations. A typical 2x concentration series might include: 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, and 0 mM (buffer only). These will be your working solutions.
-
Prepare Enzyme Solution: Dilute the enzyme stock in cold Assay Buffer to a working concentration. The optimal concentration should be determined in pilot experiments to ensure the reaction rate is linear over the desired measurement period.
-
Set Up the Assay Plate:
-
Add 100 µL of each substrate dilution (from step 2) to triplicate wells of the 96-well plate.
-
Include three wells with 100 µL of Assay Buffer only (no substrate) to serve as an enzyme blank.
-
Include three wells with 100 µL of the highest substrate concentration and 100 µL of Assay Buffer (no enzyme) to measure substrate auto-hydrolysis.
-
-
Pre-incubate: Equilibrate the plate and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add 100 µL of the diluted enzyme solution to all wells except the "no-enzyme" controls (add 100 µL of Assay Buffer to these).
-
Measure Absorbance: Immediately place the plate in the reader and begin measuring the absorbance at 410 nm every 30-60 seconds for 10-20 minutes (kinetic mode).
Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot Absorbance vs. Time. Determine the slope of the initial linear portion of this curve. This slope (dA/dt) is your initial reaction velocity.
-
Convert to Molar Rate: Convert the velocity from Absorbance units/min to Moles/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product (e.g., p-nitroaniline).
-
Plot and Fit Data:
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]).
-
The software will provide the best-fit values for Vₘₐₓ and Kₘ along with their standard errors.
-
Alternatively, you can create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) and determine Kₘ and Vₘₐₓ from the x- and y-intercepts, respectively, although this method is less accurate.[4]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 4. youtube.com [youtube.com]
- 5. Purification and characterization of an enzyme produced by Treponema denticola capable of hydrolyzing synthetic trypsin substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization of An Arginine-Specific Alkaline Trypsin from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Solubility Challenges with Bz-Ala-Arg: A Technical Guide
For researchers, scientists, and drug development professionals encountering solubility issues with the dipeptide Bz-Ala-Arg, this technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs). This document outlines systematic approaches to dissolution, supported by experimental protocols and an understanding of the peptide's physicochemical properties.
Understanding this compound Solubility
This compound, or Nα-Benzoyl-L-alanyl-L-arginine, is a dipeptide characterized by a hydrophobic benzoyl group and a hydrophilic arginine residue. This amphipathic nature can lead to challenges in achieving desired concentrations in aqueous solutions. The presence of the basic guanidinium group on the arginine side chain makes the overall molecule basic, a key factor in determining an appropriate solvent strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The limited solubility of this compound in neutral water is primarily due to the hydrophobic benzoyl-alanine moiety. At neutral pH, the molecule may not carry a sufficient net charge to favorably interact with water molecules, leading to aggregation.
Q2: What is the recommended first-step solvent for dissolving this compound?
A2: For a basic peptide like this compound, the recommended initial approach is to use a dilute acidic solution. An aqueous solution of 10% acetic acid is a good starting point. The acidic environment protonates the arginine residue, increasing the overall positive charge of the molecule and enhancing its solubility in water.
Q3: I'm still facing solubility issues in acidic solution. What are my next steps?
A3: If solubility remains poor in a dilute acidic solution, the use of organic co-solvents is recommended. Start by dissolving the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous acidic solution to the desired concentration.
Q4: Can I heat the sample to improve solubility?
A4: Gentle warming of the solution to 37°C, potentially in conjunction with brief sonication, can aid in dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the peptide.
Q5: Are there any solvents I should avoid?
A5: While strong acids or bases might solubilize the peptide, they can also cause hydrolysis of the peptide bond. It is best to start with milder conditions as described above.
Troubleshooting Guide
Should you encounter poor solubility of this compound, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides solubility information for this compound and structurally similar compounds in various solvents. This data can be used as a guideline for solvent selection.
| Compound | Solvent | Solubility |
| This compound-OH | DMSO | Soluble [1] |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | acetone: water (1:1) | 40.00-51.00 mg/mL |
| Nα-Benzoyl-DL-arginine β-naphthylamide | DMF | 50 mg/mL[2] |
| N-ALPHA-BENZOYL-L-ARGININE | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble[3] |
Experimental Protocol: Solubility Testing
This protocol outlines a method for determining the solubility of this compound in a solvent of choice.
Materials:
-
This compound (lyophilized powder)
-
Selected solvent (e.g., deionized water, 10% acetic acid, DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound (e.g., 1-5 mg).
-
Transfer the powder to a clean vial.
-
Add a small, measured volume of the chosen solvent to the vial.
-
-
Dissolution:
-
Vortex the vial for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If necessary, gently warm the vial to 37°C.
-
-
Observation:
-
Visually inspect the solution for any undissolved particles. A fully dissolved peptide will result in a clear solution.
-
-
Quantification (Optional):
-
If a quantitative measure of solubility is required, prepare a saturated solution by adding an excess of this compound to a known volume of solvent.
-
Allow the solution to equilibrate (e.g., by shaking for 24 hours at a controlled temperature).
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC).
-
Chemical Structure of this compound
Understanding the chemical structure of this compound is fundamental to comprehending its solubility characteristics.
Caption: 2D representation of the this compound-OH structure.
References
how to prevent Bz-Ala-Arg degradation in solution
Welcome to the technical support center for Bz-Ala-Arg (Benzoyl-L-alanyl-L-arginine). This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to prevent the degradation of this compound in solution, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a dipeptide composed of benzoylated alanine and arginine. It is commonly used as a chromogenic substrate for carboxypeptidase B (CPB) and other related enzymes. The cleavage of the peptide bond by these enzymes can be monitored spectrophotometrically, making it valuable for enzyme activity assays and inhibitor screening.
Q2: What are the main causes of this compound degradation in solution?
The primary causes of this compound degradation in solution are:
-
Hydrolysis: The peptide bond is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.[1][2][3]
-
Enzymatic Degradation: As a substrate, it is readily cleaved by carboxypeptidase B and potentially other contaminating proteases in experimental samples.[4][5][6]
-
Photodegradation: The presence of the benzoyl group may make the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[7][8]
Q3: What are the ideal storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound should be prepared in a suitable buffer (see Q4), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. For short-term use, solutions can be kept on ice and protected from light.
Q4: What is the optimal pH for this compound solution stability?
Peptide bonds are generally most stable at a slightly acidic to neutral pH (around pH 4-6). Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions can significantly accelerate hydrolysis.[1][2][3] For experimental use, it is crucial to consider the pH optimum of the enzyme being assayed, which for carboxypeptidase B is around 7.65.[4][5] If the experimental pH differs significantly from the optimal stability range, solutions should be prepared fresh and used promptly.
Q5: Can I autoclave my buffer solution containing this compound?
No, you should not autoclave solutions containing this compound. The high temperatures during autoclaving will rapidly hydrolyze the peptide bond, leading to complete degradation of the substrate.[9] Buffers should be autoclaved separately and then cooled to room temperature before dissolving the lyophilized this compound powder.
Troubleshooting Guide
Problem: I am seeing a high background signal in my carboxypeptidase B assay.
-
Possible Cause 1: Spontaneous Hydrolysis of this compound. If the assay buffer is at an alkaline pH (e.g., > 8) or the solution has been stored for an extended period at room temperature, non-enzymatic hydrolysis may have occurred, releasing the chromogenic product.
-
Solution: Prepare fresh this compound solution in a buffer at a pH closer to neutral for storage, and adjust the pH just before the assay. Minimize the time the substrate is in the high-pH assay buffer before starting the reaction. Run a control with substrate and buffer but no enzyme to measure the rate of spontaneous hydrolysis.
-
-
Possible Cause 2: Contaminating Proteases. The enzyme preparation or other biological components in the assay may contain proteases other than carboxypeptidase B that can cleave this compound.
-
Solution: Use a highly purified enzyme preparation. Include appropriate protease inhibitors in your assay mixture that do not inhibit carboxypeptidase B.
-
Problem: My assay results are not reproducible.
-
Possible Cause 1: Inconsistent Handling of this compound Solution. Repeated freeze-thaw cycles or prolonged storage at 4°C can lead to gradual degradation of the substrate, resulting in variable starting concentrations.
-
Solution: Aliquot your stock solution into single-use volumes and store them at -20°C or -80°C. Thaw one aliquot for each experiment and discard any unused portion.
-
-
Possible Cause 2: Photodegradation. Exposure of the this compound solution to ambient or fluorescent light for extended periods may cause degradation.
-
Solution: Store stock solutions and handle working solutions in amber tubes or tubes wrapped in aluminum foil to protect them from light.
-
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation is not extensively published, the following table summarizes the expected stability based on general principles of peptide chemistry. These are estimates and should be confirmed experimentally for your specific conditions.
| Condition | Parameter | Expected Impact on this compound Stability | Recommendation |
| pH | pH < 3 | High rate of acid-catalyzed hydrolysis[1][2] | Avoid prolonged storage. Prepare fresh for each experiment. |
| pH 4-6 | Optimal stability range for peptide bonds | Ideal for long-term storage of stock solutions. | |
| pH 7-8 | Moderate rate of hydrolysis, risk of deamidation[10] | Suitable for short-term storage and immediate use in assays. | |
| pH > 8 | High rate of base-catalyzed hydrolysis and racemization[10] | Avoid for storage. Prepare fresh and use immediately. | |
| Temperature | -80°C | Excellent long-term stability | Recommended for archival storage of stock solutions. |
| -20°C | Good long-term stability | Suitable for routine storage of stock aliquots. | |
| 4°C | Limited stability (days to weeks) | For short-term storage only. Monitor for degradation. | |
| Room Temp (25°C) | Poor stability (hours to days)[9] | Avoid prolonged exposure. Keep on ice during experiments. | |
| > 37°C | Rapid degradation[9][11] | Not recommended. | |
| Light | UV Light | Potential for rapid photodegradation[7][8] | Avoid exposure. Use amber vials or foil wrapping. |
| Ambient Light | Potential for slow photodegradation | Minimize exposure during handling and experiments. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a reversed-phase HPLC (RP-HPLC) method to assess the stability of this compound in solution.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Buffers for stability study (e.g., phosphate, citrate) at various pH values
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. This should be optimized to achieve good separation between the parent this compound peak and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 254 nm (The benzoyl group provides strong UV absorbance)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Sample Preparation for Stability Study:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 50% acetonitrile).
-
Dilute the stock solution into the different buffer conditions (pH, temperature) to be tested to a final concentration within the linear range of the HPLC method.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Quench any ongoing degradation by adding an equal volume of the initial mobile phase or by freezing immediately at -80°C until analysis.
4. Data Analysis:
-
Inject the samples onto the HPLC system.
-
Identify the peak corresponding to intact this compound based on the retention time of the reference standard.
-
Monitor for the appearance of new peaks, which represent degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways for this compound in solution.
Experimental Workflow: Carboxypeptidase B Inhibition Assay
Caption: Workflow for a carboxypeptidase B inhibition assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. worthingtonweb.com [worthingtonweb.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
improving the stability of Bz-Ala-Arg stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental work.
Troubleshooting Guide
Unexpected results or changes in your this compound stock solution can be frustrating. This guide will help you diagnose and resolve common issues.
Diagram: Troubleshooting Workflow for this compound Stock Solution Instability
Caption: A logical guide to diagnosing and resolving common stability issues with this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has become cloudy or has visible precipitates. What should I do?
A1: Precipitation can occur for several reasons. Here are the primary causes and solutions:
-
Concentration: The concentration of your stock solution may be too high for the chosen solvent. Try preparing a more dilute stock solution.
-
pH: The pH of your solution may not be optimal. For arginine-containing peptides, a slightly acidic pH of 5-7 is generally recommended to maintain solubility and stability.[1] Consider dissolving the peptide in a sterile, buffered solution within this pH range.
-
Temperature: Storing the solution at an inappropriate temperature can lead to precipitation. For long-term storage, it is best to store aliquots at -20°C or colder.[2]
Q2: I'm observing a decrease in the activity of my this compound stock solution over time. Why is this happening?
A2: A loss of activity is often due to chemical degradation. Key factors include:
-
Hydrolysis: Peptides can be susceptible to hydrolysis, especially at acidic or basic pH.[3] Maintaining a pH between 5 and 7 is crucial.
-
Oxidation: Although less common for this specific peptide, oxidation can be a concern for peptides containing residues like Cys, Met, or Trp.[4] If your experimental setup involves oxidizing agents, this could be a factor.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation.[2][4] It is highly recommended to aliquot your stock solution into single-use volumes to avoid this.
-
Improper Storage: Storing peptide solutions at 4°C for extended periods is not recommended. For long-term stability, freezing at -20°C or -80°C is optimal.[5]
Q3: What is the best way to prepare and store a this compound stock solution to ensure maximum stability?
A3: Follow these best practices for optimal stability:
-
Weighing: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation of atmospheric moisture.[4][6]
-
Solvent Selection: Initially, attempt to dissolve the peptide in sterile, purified water. If solubility is an issue, a small amount of a polar organic solvent like DMSO or DMF can be used, followed by dilution with your aqueous buffer.[1] For peptides with basic residues like arginine, 1-10% acetic acid can aid dissolution.[1]
-
Buffering: Use a sterile, slightly acidic buffer with a pH between 5 and 7.[1]
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.[2]
-
Storage: For short-term storage (a few days), 4°C may be acceptable. However, for long-term storage, solutions should be stored at -20°C or colder.[5]
Q4: Can I store my this compound stock solution in a plastic tube?
A4: For dilute solutions, there is a risk of hydrophobic peptides adsorbing to certain types of plastic, such as polypropylene.[4] This can lead to a significant loss of peptide concentration. For long-term storage of dilute solutions, it is advisable to use glass vials or low-adsorption plastic vials.[4]
Quantitative Stability Data
While specific, publicly available stability data for this compound is limited, the following table provides an illustrative example of how stability might be affected by different storage conditions, based on general principles for arginine-containing peptides.
| Storage Condition | Temperature | pH | Solvent | Estimated Half-life | Potential Degradation Pathways |
| Optimal | -20°C or colder | 5-7 | Sterile Buffer | > 6 months | Minimal degradation |
| Sub-optimal (Short-term) | 4°C | 5-7 | Sterile Buffer | 1-2 weeks | Slow hydrolysis |
| Sub-optimal (pH) | -20°C | < 4 or > 8 | Aqueous Solution | Weeks to months | Acid/base-catalyzed hydrolysis[3] |
| Sub-optimal (Freeze-Thaw) | -20°C (multiple cycles) | 5-7 | Sterile Buffer | Decreases with each cycle | Aggregation, physical degradation[4] |
| Sub-optimal (Room Temp) | Room Temperature | 5-7 | Aqueous Solution | Days | Rapid hydrolysis, potential for microbial growth |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solutions by RP-HPLC
This protocol outlines a method to assess the stability of this compound solutions over time by monitoring the decrease in the main peptide peak and the appearance of degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Equipment:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Appropriate buffers for stability study (e.g., pH 4, 7, 9)
-
Temperature-controlled incubator or water bath
2. Procedure:
-
Sample Preparation: Prepare this compound solutions at a known concentration in the different buffers to be tested.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution onto the HPLC system to determine the initial peak area of the intact peptide.
-
Incubation: Store the remaining solutions under the desired stress conditions (e.g., different temperatures: 4°C, 25°C, 40°C).[3]
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each solution.[3]
-
HPLC Analysis: Analyze each aliquot by RP-HPLC. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
Set the UV detector to an appropriate wavelength for this compound (e.g., 230 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
Diagram: Workflow for HPLC-Based Stability Assessment
Caption: A streamlined workflow for assessing the stability of this compound solutions using RP-HPLC.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[7][8][9]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and store at room temperature, protected from light.
-
Thermal Degradation: Expose the lyophilized peptide powder and a solution to dry heat (e.g., 70°C) in an oven.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples, along with an unstressed control, by RP-HPLC to identify and quantify degradation products.
This comprehensive guide should equip you with the necessary knowledge to improve the stability of your this compound stock solutions and troubleshoot any issues that may arise.
References
- 1. ijsra.net [ijsra.net]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bz-Ala-Arg Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Benzoyl-L-alanine-L-arginine (Bz-Ala-Arg) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound fluorescence assay?
The this compound fluorescence assay is a widely used method to measure the activity of certain proteases. The substrate, typically Benzoyl-L-alanine-L-arginine-7-amido-4-methylcoumarin (this compound-AMC), is non-fluorescent. In the presence of a specific protease, the bond between arginine (Arg) and 7-amido-4-methylcoumarin (AMC) is cleaved. This releases the highly fluorescent AMC molecule. The increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[1][2][3]
Q2: Which enzymes can be assayed using a this compound substrate?
Substrates containing the Arginine-AMC linkage are primarily used to assay the activity of serine proteases. These enzymes have a preference for cleaving peptide bonds after basic amino acid residues like arginine. Common examples include:
-
Thrombin[6]
-
Cathepsins (e.g., Cathepsin B and H)[4]
-
Viral proteases (e.g., Dengue virus protease)[6]
Q3: What are the typical excitation and emission wavelengths for the AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has a distinct fluorescence spectrum. For optimal detection, the following wavelength settings are recommended:
It is always advisable to confirm the optimal excitation and emission maxima using your specific instrumentation and assay buffer.
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
A weak or absent signal can be frustrating. The following guide provides a systematic approach to identify and resolve the issue.
Troubleshooting Workflow for Low/No Signal
Caption: A flowchart for troubleshooting low or no signal in this compound fluorescence assays.
| Potential Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | 1. Verify Wavelengths: Ensure the fluorometer is set to the correct excitation (340-380 nm) and emission (440-460 nm) wavelengths for AMC.[2][6][7][8] 2. Optimize Gain: The detector gain may be too low. Increase the gain setting to amplify the signal.[9] |
| Enzyme Inactivity | 1. Proper Storage: Confirm that the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. 2. Positive Control: Test the enzyme's activity with a known, reliable substrate to confirm its viability.[10] |
| Substrate Degradation | 1. Light Protection: AMC-based substrates are light-sensitive. Ensure the substrate has been stored in the dark.[4] 2. Fresh Preparation: Prepare fresh substrate solutions for each experiment, as they can degrade over time, especially in aqueous buffers.[4] |
| Sub-optimal Assay Conditions | 1. pH and Buffer: Enzyme activity is highly dependent on pH. Verify that the assay buffer has the optimal pH for your specific protease.[10] 2. Enzyme/Substrate Concentration: The concentrations of the enzyme or substrate may be too low. Perform a titration to determine the optimal concentrations.[11] |
| Presence of Inhibitors | 1. Sample Purity: If using a complex biological sample, it may contain endogenous protease inhibitors. Consider purifying your sample.[10] 2. Buffer Components: Some buffer components, like chelating agents (e.g., EDTA), can inhibit certain proteases.[10] |
Problem 2: High Background Fluorescence
Elevated background fluorescence can obscure the signal from the enzymatic reaction, leading to a reduced signal-to-noise ratio and inaccurate results.
Troubleshooting Workflow for High Background
Caption: A flowchart for troubleshooting high background fluorescence in this compound assays.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Assay Components | 1. Buffer and Reagents: Individually test each component of the assay buffer for intrinsic fluorescence at the assay wavelengths.[4] 2. Test Compounds: If screening for inhibitors, the test compounds themselves may be fluorescent. Run a control with the compound in the assay buffer without the enzyme.[1][12] 3. Microplate: Clear or white microplates can contribute to background fluorescence. Use black, opaque microplates to minimize this.[4] |
| Substrate Instability | 1. Spontaneous Hydrolysis: The this compound-AMC substrate may undergo spontaneous hydrolysis, releasing free AMC. Prepare fresh substrate for each experiment and protect it from light.[4][10] 2. Buffer Stability: Incubate the substrate in the assay buffer without the enzyme to assess its stability over the course of the experiment.[4] |
| Contaminating Proteases | 1. Sample Purity: If using complex biological samples, they may contain other proteases that can cleave the substrate.[4] 2. Specific Inhibitor Control: Include a control with a specific inhibitor for your protease of interest to ensure the observed activity is from the target enzyme.[4] |
| Light Scatter | 1. Precipitates and Bubbles: Ensure that all solutions are free of precipitates and air bubbles, which can scatter light and increase background readings. Centrifuge samples if necessary.[4] |
Problem 3: Interference from Test Compounds
When screening for protease inhibitors, the test compounds themselves can interfere with the assay, leading to false-positive or false-negative results.
Decision Pathway for Compound Interference
Caption: A decision pathway for identifying and mitigating interference from test compounds.
| Type of Interference | How to Identify | Solutions |
| Autofluorescence | The test compound itself fluoresces at the same wavelengths as AMC, leading to an artificially high signal (false negative for inhibitors).[1][12] Control: Measure the fluorescence of the test compound in the assay buffer without the enzyme and substrate.[8] | 1. Background Subtraction: Subtract the fluorescence of the compound-only control from the experimental wells.[8] 2. Spectral Shift: If possible, use a fluorophore with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum.[8] |
| Fluorescence Quenching | The test compound reduces the fluorescence intensity of AMC, leading to an artificially low signal (false positive for inhibitors).[1][12] Control: Measure the fluorescence of a known concentration of free AMC in the presence and absence of the test compound.[8] | 1. Correction Factor: If the quenching is linear with compound concentration, a correction factor can be applied. 2. Orthogonal Assay: Confirm hits using a non-fluorescence-based assay format. |
| Inner Filter Effect | The test compound absorbs light at the excitation or emission wavelength of AMC, reducing the detected fluorescence. This is a form of quenching.[12][13] Control: Measure the absorbance spectrum of the test compound to see if it overlaps with the excitation or emission wavelengths of AMC. | 1. Lower Concentrations: Use the lowest possible concentrations of the test compound and substrate.[13] 2. Correction Algorithms: Mathematical corrections can be applied if the absorbance of the compound is known.[5][14] |
Experimental Protocols
General Protocol for a this compound-AMC Protease Assay
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific enzyme and experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer with the optimal pH for the target protease (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).[7]
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the protease in a suitable buffer and store at -20°C or -80°C.
-
Substrate Stock Solution: Dissolve this compound-AMC in DMSO to make a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.[7][15]
-
Free AMC Standard: Prepare a stock solution of free AMC in DMSO for generating a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the enzyme in cold assay buffer.
-
Prepare a working solution of the this compound-AMC substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10-100 µM).[11]
-
Add the diluted enzyme solutions to the wells of a black 96-well microplate.
-
Include the following controls:
-
No-Enzyme Control: Assay buffer and substrate only (to measure background fluorescence).
-
Positive Control: A known active concentration of the enzyme.
-
Inhibitor Control (if applicable): Enzyme, substrate, and a known inhibitor.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately begin monitoring the fluorescence in a microplate reader at an excitation of ~360 nm and an emission of ~460 nm.[16] Collect data kinetically (e.g., every 1-2 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Standard Curve: Generate a standard curve by measuring the fluorescence of known concentrations of free AMC.
-
Calculate Reaction Velocity: Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert to Molar Units: Use the standard curve to convert the change in relative fluorescence units (RFU) per minute to the concentration of product formed per minute.
-
Protocol for Identifying Compound Interference
-
Compound Autofluorescence:
-
In a 96-well plate, add serial dilutions of the test compound to the assay buffer.
-
Include wells with assay buffer only as a blank.
-
Measure the fluorescence at the assay's excitation and emission wavelengths.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.[8]
-
-
Fluorescence Quenching:
-
In a 96-well plate, add a fixed concentration of free AMC (equivalent to the expected maximum product concentration in the enzyme assay) to the assay buffer.
-
Add serial dilutions of the test compound to these wells.
-
Include control wells with free AMC and assay buffer only.
-
Measure the fluorescence. A concentration-dependent decrease in fluorescence indicates quenching.[8]
-
Quantitative Data Summary
The following tables provide typical concentration ranges and values for components in a this compound-AMC assay. These should be used as a starting point and optimized for your specific experimental conditions.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Stock Concentration | Typical Final Assay Concentration |
| This compound-AMC | 10 mM in DMSO | 10 - 200 µM |
| Protease (e.g., Trypsin) | 1 mg/mL | 1 - 100 nM |
| DMSO | - | < 1-5% (v/v) |
Table 2: IC₅₀ Values of Common Serine Protease Inhibitors
| Inhibitor | Target Protease | Reported IC₅₀ (nM) |
| Aprotinin | Trypsin | 0.8 - 2.0 |
| Leupeptin | Trypsin, Thrombin | 50 - 200 |
| Benzamidine | Trypsin, Thrombin | 10,000 - 50,000 |
| Nafamostat | Trypsin, Thrombin | 0.2 - 200[17] |
| Camostat | Trypsin | 20[17] |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration, enzyme concentration, pH, temperature).
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoyl-Arg-AMC | AAT Bioquest [aatbio.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. Purchase Directly from Bz-Nle-Lys-Arg-Arg-AMC | China Bz-Nle-Lys-Arg-Arg-AMC Supplies [liwei-peptide.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for the detection of proteolytic activity in female Aedes aegypti mosquito midgut extracts using fluorogenic AMC protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Item - Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). - Public Library of Science - Figshare [plos.figshare.com]
long-term storage conditions for Bz-Ala-Arg powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of Bz-Ala-Arg powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for lyophilized this compound powder?
For maximal stability, lyophilized this compound powder should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2][3][4][5] Storing the peptide in a desiccator at these low temperatures is also recommended to protect it from moisture, which can significantly reduce its long-term stability.[1][6] While some suppliers may indicate storage at 2-8°C, colder temperatures are generally preferred for long-term preservation of peptide integrity.[7][8]
Q2: My lyophilized this compound powder appears as a gel-like substance or is difficult to see. Is it degraded?
Not necessarily. Peptides containing arginine, like this compound, are often highly hygroscopic, meaning they readily absorb moisture from the air.[1][6][9] This can cause the lyophilized powder to appear as a gel or a very small, compact pellet. To minimize moisture absorption, it is crucial to allow the vial to warm to room temperature in a desiccator before opening.[5][6]
Q3: How should I handle this compound powder to ensure its stability?
Proper handling is critical to maintaining the quality of your peptide. Here are some key guidelines:
-
Equilibrate Before Use: Always allow the peptide vial to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[5]
-
Minimize Exposure: Weigh out the desired amount of powder quickly in a clean, dry, and well-ventilated area. Reseal the vial tightly immediately after use.
-
Aliquotting: For frequent use, it is best practice to aliquot the lyophilized powder into single-use vials upon receipt.[1][10] This minimizes the exposure of the entire stock to moisture and air and avoids repeated freeze-thaw cycles.[1]
-
Personal Protective Equipment: Always wear appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses, when handling peptide powders.[3][11]
Q4: What is the recommended procedure for dissolving this compound powder?
The solubility of a peptide is largely determined by its amino acid composition. Due to the basic nature of the arginine residue, this compound is expected to be soluble in aqueous solutions. Start by attempting to dissolve the peptide in sterile, distilled water.[6] If solubility is an issue, adding a small amount of dilute (0.1%) acetic acid can help by lowering the pH.[6] Sonication can also be employed to aid dissolution.[6]
Q5: How should I store this compound solutions?
Peptide solutions are significantly less stable than their lyophilized form.[1][6] If storage in solution is unavoidable, it is recommended to:
-
Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).[1]
-
Aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][6]
-
For short-term storage (up to one week), solutions can be kept at 4°C.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder appears clumpy or has a glassy, gel-like appearance. | The peptide is hygroscopic and has absorbed moisture from the air.[1][6] | This does not necessarily indicate degradation. Allow the vial to warm to room temperature in a desiccator before opening to minimize further moisture absorption.[5][6] For future use, store the peptide in a desiccated environment. |
| Difficulty dissolving the peptide powder. | The incorrect solvent is being used, or the peptide has formed aggregates. | Try dissolving in sterile distilled water first. If unsuccessful, add a small amount of 0.1% acetic acid.[6] Gentle vortexing or sonication can also help break up aggregates. |
| Inconsistent or poor results in biological assays. | The peptide may have degraded due to improper storage or handling. This could be due to oxidation, hydrolysis, or repeated freeze-thaw cycles.[6][10] | Prepare fresh solutions for each experiment from a properly stored lyophilized stock.[6] Ensure aliquots are used to avoid freeze-thaw cycles.[1] Verify the purity of the peptide using an appropriate analytical method (see Experimental Protocols). |
| Loss of peptide activity over time in solution. | Peptide solutions have limited stability. Degradation can occur due to microbial contamination or chemical instability (e.g., hydrolysis).[1] | Use sterile buffers for dissolution and consider filtering the solution through a 0.2 µm filter to remove potential bacterial contamination.[1][11] Store aliquots at -20°C or -80°C and use them promptly after thawing.[1][6] |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage Temperature (Lyophilized) | -20°C or -80°C[1][2][3][4][5] | Minimizes chemical degradation and preserves long-term stability. |
| Short-Term Storage Temperature (Lyophilized) | Room temperature (days to weeks) or 4°C[3][11] | Acceptable for brief periods, but colder temperatures are recommended for longer durations. |
| Storage of Solutions (Long-Term) | -20°C or -80°C[1][4][6] | Preserves the stability of the peptide in solution for extended periods. |
| Storage of Solutions (Short-Term) | 4°C (up to one week)[6] | Suitable for immediate or near-term use. |
| Recommended pH for Solutions | 5-6[1] | Helps to prevent hydrolysis and other pH-dependent degradation pathways. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve in an appropriate volume of Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peak area of the main peak corresponding to this compound.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Verification of Molecular Weight by Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺. The theoretical molecular weight of this compound is 349.39 g/mol . The expected m/z value for the singly charged ion would be approximately 350.19.
-
The presence of other significant peaks may indicate degradation products or impurities.
-
Visualizations
Caption: Recommended workflow for storing and handling this compound powder.
Caption: Potential degradation pathways for this compound under improper storage.
References
- 1. genscript.com [genscript.com]
- 2. bluewellpeptides.com [bluewellpeptides.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
Technical Support Center: Enhancing Peptide Synthesis Efficiency
Disclaimer: Initial research did not yield specific information on the use of Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) as a direct enhancer for the efficiency of the peptide synthesis process itself. This compound is recognized as a dipeptide and a substrate for certain enzymes[1]. This guide will therefore focus on established and general strategies for enhancing the efficiency of peptide synthesis, addressing common challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the efficiency of solid-phase peptide synthesis (SPPS)?
A1: The efficiency of SPPS is a multifactorial issue. Key factors include the choice of protection strategy (Fmoc vs. Boc), the type of solid support (resin), the selection of coupling reagents, and the nature of the peptide sequence itself. For instance, hydrophobic sequences are more prone to aggregation, which can hinder reaction kinetics and lead to lower yields[2].
Q2: When should I choose Fmoc over Boc chemistry?
A2: Both Fmoc and Boc chemistries can produce high-quality peptides. However, Fmoc chemistry is generally preferred for its milder deprotection conditions (using a base like piperidine), which are more compatible with acid-labile side-chain protecting groups and linkers. This "orthogonal" protection scheme is advantageous for synthesizing complex peptides or protected peptide fragments[3][4][5]. Boc chemistry, which uses strong acids like TFA for deprotection, can be beneficial for synthesizing hydrophobic peptides, as the acidic conditions can help reduce aggregation by protonating the N-terminus[4][6].
Q3: How do I choose the appropriate resin for my synthesis?
A3: The choice of resin depends on the desired C-terminal functionality (acid or amide) and the length of the peptide. For long peptides (30-50 amino acids), a resin with a low substitution level (0.1 to 0.4 mmol/g) is recommended to minimize steric hindrance and aggregation[4]. For shorter peptides (<10 amino acids), a higher substitution resin (1.3-2.0 mmol/g) can be used[4]. The linker on the resin determines the cleavage conditions and the C-terminal functional group. For example, Wang or Merrifield resins are used for C-terminal acids, while Rink Amide or MBHA resins are used for C-terminal amides[4].
Q4: What are some common side reactions in peptide synthesis and how can they be minimized?
A4: Common side reactions include racemization, aspartimide formation, and deletion of amino acids.
-
Racemization: The loss of stereochemical integrity can occur during the activation of the carboxylic acid group[7]. Using weaker bases like N-methylmorpholine (NMM) instead of stronger bases like DIEA can help minimize racemization[7]. Additives like HOBt or Oxyma Pure can also suppress racemization[8].
-
Aspartimide Formation: This is a base-catalyzed side reaction that can occur with aspartic acid residues, leading to the formation of a succinimide ring and subsequent hydrolysis to isoaspartic acid and aspartic acid[9]. Using protecting groups like Ompe on the Asp side chain or additives like OxymaPure can mitigate this issue[8].
-
Deletion Sequences: Incomplete coupling or deprotection steps can lead to peptides missing one or more amino acids. Ensuring sufficient reaction times, using efficient coupling reagents, and monitoring the reactions (e.g., with a ninhydrin test) can help prevent this[2][10].
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution | Citation |
| Low Peptide Yield | Incomplete coupling reactions due to steric hindrance or peptide aggregation. | 1. Double Coupling: Perform a second coupling step with fresh reagents. 2. Use a stronger coupling reagent: Switch to a more efficient reagent like HATU or HCTU. 3. Increase Reaction Time/Temperature: Allow more time for the coupling reaction to go to completion. Note that increasing temperature can also increase the risk of side reactions. 4. Change Solvent: For hydrophobic peptides, switching from DMF to NMP can improve solvation and reduce aggregation. | [7][11] |
| Presence of Deletion Sequences | Incomplete Fmoc-deprotection or incomplete coupling. | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group. 2. Monitor Reactions: Use a qualitative test like the ninhydrin test to confirm the completion of each coupling and deprotection step. 3. Double Couple Difficult Residues: For sterically hindered amino acids like Arg, double coupling can improve incorporation. | [2][9][10] |
| Major Side-Product with Unexpected Mass | Side-chain acylation, aspartimide formation, or other modifications. | 1. Ensure Proper Side-Chain Protection: Verify that all reactive side chains are appropriately protected. 2. Optimize Cleavage Cocktail: Use a cleavage cocktail with appropriate scavengers to prevent modification of sensitive residues (e.g., Trp, Met, Cys). 3. For Asp-containing peptides: Consider using a protecting group on the Asp side chain that minimizes aspartimide formation. | [7][9] |
| Peptide Aggregation | Formation of secondary structures (beta-sheets) by the growing peptide chain, especially with hydrophobic sequences. | 1. Use a Low-Substitution Resin: This increases the distance between peptide chains. 2. Incorporate Pseudoprolines: These dipeptide derivatives disrupt secondary structure formation. 3. Use Chaotropic Salts: Adding salts like LiCl to the coupling mixture can help break up aggregates. 4. Elevated Temperature: Performing the synthesis at a higher temperature can disrupt hydrogen bonding and reduce aggregation. | [11] |
| Racemization | Loss of stereochemical purity, often at the C-terminal amino acid of a peptide fragment or during coupling of histidine. | 1. Use Racemization Suppressing Additives: Incorporate HOBt, HOAt, or Oxyma Pure into the coupling reaction. 2. Control Base Strength and Amount: Use a weaker base like NMM or collidine in place of DIEA. 3. Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. | [7][12][13] |
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc Chemistry)
This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF. Allow this mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate for 1-2 hours at room temperature. The reaction time may need to be extended for difficult couplings.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin linker and the amino acid composition (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[7]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Ninhydrin Test for Monitoring Coupling Completion
-
Take a small sample of the resin beads (a few beads are sufficient) after the coupling step and wash them thoroughly with ethanol.
-
Add 2-3 drops of each of the following three solutions to the resin beads in a small glass test tube:
-
Solution A: 5% ninhydrin in ethanol
-
Solution B: 80% phenol in ethanol
-
Solution C: 2% KCN in pyridine
-
-
Heat the tube at 100-115°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple beads: Indicates the presence of free primary amines, meaning the coupling reaction is incomplete.
-
Colorless/Yellow beads: Indicates the absence of free primary amines, meaning the coupling reaction is complete.
-
Note: This test is not applicable for N-terminal proline residues (a secondary amine) and may give false negatives for aggregated sequences[10].
Visualizations
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting flowchart for a failed peptide synthesis.
Caption: Mechanism of aspartimide formation side reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. occamdesign.com [occamdesign.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Chromogenic Substrates for Trypsin: Bz-Ala-Arg and Alternatives
For researchers, scientists, and professionals in drug development, the accurate measurement of trypsin activity is crucial. Chromogenic substrates provide a straightforward and quantifiable method for this purpose. This guide offers an objective comparison of various chromogenic substrates for trypsin, with a focus on Bz-Ala-Arg and its alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: Chromogenic Substrates
Trypsin, a serine protease, plays a vital role in digestion and various biotechnological processes by hydrolyzing proteins.[][2] It specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues.[][2][3] Chromogenic substrates are synthetic peptides that mimic this natural cleavage site and are linked to a chromophore, most commonly p-nitroaniline (pNA).[] When trypsin cleaves the peptide bond, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at approximately 405 nm.[][2][4] The rate of pNA formation is directly proportional to the enzymatic activity of trypsin.[5]
Comparative Analysis of Common Trypsin Substrates
The efficiency of a substrate is determined by its kinetic parameters, primarily the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Various Chromogenic Substrates for Porcine and Bovine Trypsin
| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) | Optimal pH |
| S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | Porcine Trypsin | 20 | 280 | 14 | 9.0[5] |
| Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA) | Bovine Trypsin | 300 (at RT) | Not Specified | Not Specified | 7.6[6] |
| Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA) | Bovine Trypsin | 600 (at 37°C) | Not Specified | Not Specified | 7.6[6] |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | Bovine Trypsin | 15.6 | 0.081 | 0.0052 | 8.2[7] |
Note: The kinetic parameters can vary depending on the experimental conditions such as buffer, pH, and temperature.
From the available data, S-2222 demonstrates a significantly lower Km and a high kcat value for porcine trypsin, indicating high affinity and catalytic efficiency.[5] L-BAPNA is another commonly used substrate, though its Km value is considerably higher, suggesting a lower affinity for bovine trypsin compared to S-2222's affinity for porcine trypsin.[6] Bz-GPA-pNA shows a low Km but also a very low kcat, resulting in lower overall catalytic efficiency compared to S-2222.[7]
Experimental Protocol: Trypsin Activity Assay
This section provides a generalized protocol for determining trypsin activity using a chromogenic substrate.
Materials:
-
Trypsin solution (e.g., porcine or bovine trypsin)
-
Chromogenic substrate (e.g., S-2222, BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
-
Incubator or temperature-controlled plate reader (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to 8.2 at 25°C.[4]
-
Prepare a stock solution of the chromogenic substrate. For example, reconstitute S-2222 with distilled water.[4] Substrates like BAPNA may require dissolution in DMSO before further dilution in an aqueous buffer.[8][9]
-
Prepare a working solution of the trypsin enzyme in 1 mM HCl. The final concentration will depend on the enzyme's activity.
-
-
Assay Setup:
-
Pre-warm the microplate and reagents to the desired reaction temperature (e.g., 37°C).
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
Sample containing trypsin or standard trypsin solution
-
-
Initiate the reaction by adding the chromogenic substrate working solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm.
-
Take kinetic readings at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).[10] The reaction rate should be linear during the initial phase.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
The trypsin activity can be calculated using the Beer-Lambert law, where the rate of pNA formation is proportional to the change in absorbance. The molar extinction coefficient for pNA is required for this calculation.
-
Visualizing the Process
To better understand the workflow and underlying principles, the following diagrams are provided.
Caption: A typical workflow for a trypsin chromogenic assay.
Caption: Mechanism of trypsin action on a chromogenic substrate.
Conclusion
The selection of a chromogenic substrate for trypsin assays is a critical decision that can impact the sensitivity and accuracy of the results. While this compound is a valid substrate, alternatives like S-2222 may offer superior kinetic properties, leading to more efficient and sensitive assays. Researchers should consider the specific requirements of their experiments, including the source of trypsin and the desired sensitivity, when choosing a substrate. The provided protocol and diagrams serve as a foundational guide for conducting reliable and reproducible trypsin activity assays.
References
- 2. assaygenie.com [assaygenie.com]
- 3. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 4. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. diapharma.com [diapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chondrex.com [chondrex.com]
A Comparative Guide to the Efficacy of Bz-Ala-Arg and Bz-Arg-pNA as Protease Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate assessment of enzyme activity. This guide provides a detailed comparison of the efficacy of two commonly used synthetic protease substrates: Nα-Benzoyl-L-alanine-L-arginine (Bz-Ala-Arg) and Nα-Benzoyl-L-arginine-p-nitroanilide (Bz-Arg-pNA).
This comparison focuses on their utility as substrates for carboxypeptidases and trypsin, respectively, highlighting their kinetic parameters and providing detailed experimental protocols for their use in enzymatic assays.
At a Glance: Key Differences
| Feature | This compound | Bz-Arg-pNA |
| Target Enzyme Class | Carboxypeptidases (e.g., Carboxypeptidase N) | Serine Proteases (e.g., Trypsin, Papain)[1][2] |
| Cleavage Product | Bz-Ala + Arginine | Bz-Arg + p-nitroaniline (pNA) |
| Detection Method | Requires a secondary assay to detect product formation (e.g., HPLC, ninhydrin) | Direct spectrophotometric detection of pNA at 405 nm[1] |
| Primary Application | Characterization of carboxypeptidase activity | Routine assays of trypsin and other serine protease activity |
Quantitative Comparison of Efficacy
The efficacy of an enzyme substrate is best described by its kinetic parameters, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km is an indicator of the substrate's affinity for the enzyme (a lower Km indicates higher affinity), while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme | Km | kcat | kcat/Km (Catalytic Efficiency) |
| This compound | Carboxypeptidase N | 0.25 mM[3] | 150.0 s-1[3] | 6.0 x 105 M-1s-1 |
| Bz-Arg-pNA | Bovine Trypsin | 0.0156 mM[1] | 0.081 s-1[1] | 5.19 x 103 M-1s-1 |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Enzymatic Assay for Carboxypeptidase N with this compound
This protocol is adapted from a method for determining carboxypeptidase N activity.
Materials:
-
This compound (Substrate)
-
Human Carboxypeptidase N (Enzyme)
-
HEPES buffer (100 mM, pH 8.0)
-
Magnesium sulfate (MgSO4)
-
Potassium chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Arginine kinase
Procedure:
-
Prepare a reaction mixture containing 2.9 mM MgSO4, 11.1 mM KCl, 2.5 mM PEP, 0.6 mM NADH, 2.9 mM ATP, 5500 U/L of both pyruvate kinase and lactate dehydrogenase, and 11000 U/L arginine kinase in 100 mM HEPES buffer (pH 8.0).[3]
-
Add this compound to the reaction mixture to a final concentration of 1.5 mM.[3]
-
Initiate the reaction by adding a known amount of carboxypeptidase N to the mixture.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the activity of carboxypeptidase N.
Enzymatic Assay for Trypsin with Bz-Arg-pNA
This is a standard colorimetric assay for trypsin activity.
Materials:
-
Bz-Arg-pNA (Substrate)
-
Bovine Trypsin (Enzyme)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Calcium chloride (CaCl2, e.g., 20 mM)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Bz-Arg-pNA in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the substrate in Tris-HCl buffer containing CaCl2. Calcium ions are often included to enhance trypsin stability and activity.
-
Add a known amount of trypsin to the substrate solution to start the reaction.
-
Immediately measure the increase in absorbance at 405 nm over time. The yellow color of the released p-nitroaniline is directly proportional to the enzymatic activity.[1]
-
The initial rate of the reaction can be determined from the linear portion of the absorbance versus time curve.
Signaling Pathways and Experimental Workflows
The enzymatic reactions described above are fundamental examples of proteolytic cleavage, a key process in many biological pathways. The diagrams below illustrate the logical flow of the experimental setups.
Caption: Generalized workflow for an enzymatic assay.
Caption: Enzymatic cleavage of this compound and Bz-Arg-pNA.
References
- 1. Carboxypeptidase B - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allpeptide.com [allpeptide.com]
A Comprehensive Guide to Alternative Substrates for Carboxypeptidase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative substrates to the traditional Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg) for the assay of carboxypeptidase activity. The selection of an appropriate substrate is critical for accurate and sensitive measurement of enzyme kinetics, inhibitor screening, and diagnostic applications. This document outlines the performance of various substrate classes, supported by experimental data, to aid researchers in choosing the optimal substrate for their specific needs.
Comparison of Carboxypeptidase Substrates
Carboxypeptidases are a diverse group of exopeptidases that cleave the C-terminal amino acid from a peptide or protein. They are classified based on their catalytic mechanism and substrate specificity. Carboxypeptidase B and related enzymes, which preferentially cleave C-terminal basic amino acids like arginine and lysine, are commonly assayed using substrates like this compound. However, a range of alternative substrates offer advantages in terms of sensitivity, specificity, and assay format.
This guide focuses on a comparison of the following substrate types:
-
Acyl-Dipeptides: The traditional class of substrates, including this compound and its analogs.
-
Chromogenic Substrates: Substrates that release a colored product upon cleavage, allowing for continuous spectrophotometric monitoring.
-
Fluorogenic Substrates: Substrates that release a fluorescent product, offering higher sensitivity.
-
N-Carbobenzoxy (CBZ)-Dipeptides: A versatile class of substrates used for various carboxypeptidases.
Quantitative Performance Data
The following table summarizes the kinetic parameters for various carboxypeptidase substrates. It is important to note that the experimental conditions (e.g., enzyme source, pH, temperature, buffer composition) can significantly influence these values. Therefore, this table should be used as a comparative guide, and researchers should optimize conditions for their specific experimental setup.
| Substrate Class | Substrate | Carboxypeptidase | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Acyl-Dipeptide | Hippuryl-L-arginine | Porcine Carboxypeptidase B | 0.21 | 105 | 5.0 x 10⁵ |
| Chromogenic | FA-Phe-Phe | Human Carboxypeptidase A4 | 0.083 | 1.8 | 2.2 x 10⁴ |
| Fluorogenic | Dansyl-Phe-Ala-Arg | Human Carboxypeptidase Z | 1.905 | 5.3 | 2.8 x 10³ |
| CBZ-Dipeptide | CBZ-Phe-Leu | Yeast Carboxypeptidase Y | 0.10 | 420 | 4.2 x 10⁶ |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the implementation of these assays.
Spectrophotometric Assay for Carboxypeptidase B using Hippuryl-L-arginine
This method is based on the increase in absorbance at 254 nm resulting from the hydrolysis of the peptide bond.[1][2]
Materials:
-
Enzyme: Porcine Carboxypeptidase B
-
Substrate: Hippuryl-L-arginine
-
Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl
-
Enzyme Diluent: Cold deionized water
-
Quartz cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a 1.0 mM solution of Hippuryl-L-arginine in the Tris-HCl buffer. This solution should be prepared fresh.
-
Immediately before use, prepare a solution of Carboxypeptidase B in cold deionized water at a concentration of 4-8 units/mL.
-
Pipette 2.90 mL of the substrate solution into a quartz cuvette.
-
Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 254 nm (A₂₅₄) until a stable baseline is achieved. Use the substrate solution as a reference blank.
-
To initiate the reaction, add 0.10 mL of the enzyme solution to the cuvette.
-
Immediately mix by inversion and record the increase in A₂₅₄ for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of hippuric acid at 254 nm (0.36 M⁻¹cm⁻¹).
Chromogenic Assay for Carboxypeptidase A4 using FA-Phe-Phe
This assay measures the decrease in absorbance as the chromogenic substrate is hydrolyzed.[3]
Materials:
-
Enzyme: Human Carboxypeptidase A4
-
Substrate: 3-(2-furyl)acryloyl-L-phenylalanyl-L-phenylalanine (FA-Phe-Phe)
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of FA-Phe-Phe in a suitable organic solvent (e.g., DMSO) and dilute to the desired concentration in the Tris-HCl buffer.
-
The rate of hydrolysis is measured continuously at 25°C.
-
The wavelength for monitoring the reaction depends on the specific FA-dipeptide substrate. For FA-Phe-Phe, the absorbance is monitored at 336 nm.[3]
-
Determine the initial rates from the first 5-10% of the reaction time course at substrate concentrations close to the K_m_ value.
Fluorometric Assay for Carboxypeptidase Z using Dansyl-Phe-Ala-Arg
This high-sensitivity assay is based on the release of a fluorescent product.[4][5]
Materials:
-
Enzyme: Human Carboxypeptidase Z
-
Substrate: Dansyl-Phe-Ala-Arg
-
Buffer: 100 mM Tris-acetate, pH 7.5, containing 100 mM NaCl
-
Stop Solution: 0.5 M HCl
-
Extraction Solvent: Chloroform
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mM of Dansyl-Phe-Ala-Arg and the enzyme in the Tris-acetate buffer.
-
Incubate the reaction for 60 minutes at 37°C.[5]
-
Stop the reaction by adding 50 µL of 0.5 M HCl.[5]
-
Add 1 mL of chloroform to extract the fluorescent product.
-
Mix and centrifuge for 2 minutes at 300 x g.[5]
-
Measure the fluorescence of the chloroform phase at the appropriate excitation and emission wavelengths for the dansyl group.
Assay for Carboxypeptidase Y using CBZ-Phe-Leu
This assay measures the release of leucine from the substrate.[6]
Materials:
-
Enzyme: Yeast Carboxypeptidase Y
-
Substrate: N-Carbobenzoxy-L-phenylalanyl-L-leucine (CBZ-Phe-Leu)
-
Buffer: 50 mM Sodium phosphate, pH 6.5, containing 0.15 M NaCl
-
Reagents for Leucine Detection: Ninhydrin reagent
-
Spectrophotometer
Procedure:
-
Prepare a 1 mM solution of CBZ-Phe-Leu in the phosphate buffer. A small amount of DMSO may be needed to dissolve the substrate.[6]
-
Prepare enzyme solutions at various concentrations (e.g., 5, 10, 15, and 20 µg/mL).
-
Pipette 1.0 mL of the substrate solution into test tubes and pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of the enzyme solution to the respective test tubes.
-
Allow the reaction to proceed for 10 minutes at 25°C.
-
Stop the reaction and quantify the released leucine using the ninhydrin method, which involves a colorimetric reaction measured at 570 nm.[6]
Role in Signaling Pathways: The TAFIa Pathway in Fibrinolysis
Carboxypeptidases play crucial roles in various physiological processes, including the regulation of blood clotting and fibrinolysis. A key example is the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) pathway, where Carboxypeptidase U (also known as TAFIa) modulates the breakdown of blood clots.
TAFI circulates in the plasma as an inactive zymogen, proCPU.[7] During coagulation, thrombin, in complex with thrombomodulin, activates proCPU to its active form, CPU (TAFIa).[8] TAFIa then removes C-terminal lysine residues from partially degraded fibrin.[8] These lysine residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), which are key components of the fibrinolytic system. By removing these binding sites, TAFIa down-regulates fibrinolysis, thereby stabilizing the fibrin clot.[8]
Below is a diagram of the TAFIa activation and its role in the inhibition of fibrinolysis.
Caption: TAFIa Pathway in Fibrinolysis Regulation.
Conclusion
While this compound remains a widely used substrate for Carboxypeptidase B, a variety of alternative substrates offer enhanced sensitivity, specificity, and suitability for different assay formats. Chromogenic and fluorogenic substrates are particularly advantageous for high-throughput screening and detailed kinetic studies due to their continuous monitoring capabilities. The choice of substrate should be guided by the specific carboxypeptidase being investigated, the required sensitivity of the assay, and the available instrumentation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate substrate for their carboxypeptidase research.
References
- 1. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic studies of carboxypeptidase Y. I. Kinetic parameters for the hydrolysis of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bz-Ala-Arg and Its Analogs as Carboxypeptidase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the dipeptide Bz-Ala-Arg and its analogs, focusing on their interaction with metallo-carboxypeptidases, particularly human plasma carboxypeptidase N (CPN) and pancreatic carboxypeptidase B (CPB). This compound serves as a known substrate for these enzymes, which play crucial roles in regulating the activity of various peptides in the body, including kinins and anaphylatoxins.[1][2] Understanding the structure-activity relationship of this compound analogs is vital for the development of specific substrates and inhibitors for these enzymes, which have therapeutic potential in inflammation and other physiological processes.
Data Presentation: Comparative Performance of this compound Analogs
The efficiency of carboxypeptidases in hydrolyzing peptide substrates is determined by their kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The specificity constant (k_cat/K_m) is a measure of the enzyme's overall catalytic efficiency. The following tables summarize the available quantitative data for the hydrolysis of this compound and its analogs by carboxypeptidase N.
Table 1: Influence of the Penultimate Amino Acid Residue on Carboxypeptidase N Activity
| Substrate | k_cat/K_m (μM⁻¹min⁻¹) | Reference |
| Bz-Ala-Lys | 60.3 | [1] |
| Bz-Gly-Lys | 0.7 | [1] |
Table 2: Influence of the C-terminal Amino Acid Residue on Carboxypeptidase N Activity
| Substrate | K_m (μM) | k_cat (min⁻¹) | Reference |
| FA-Ala-Lys | 340 | 5820 | [1] |
| FA-Ala-Arg | 260 | 1860 | [1] |
Bz- represents a benzoyl group, and FA- represents a furylacryloyl group. Both are used as N-terminal blocking groups in synthetic substrates.
These data highlight the critical role of the amino acid residues in determining substrate specificity. A change from Gly to Ala in the penultimate position of Bz-Gly-Lys results in a nearly 90-fold increase in catalytic efficiency for carboxypeptidase N.[1] Similarly, while both Lys and Arg at the C-terminus are accepted, the enzyme exhibits a higher turnover rate for the Lys-containing substrate.[1]
Experimental Protocols
Synthesis of N-Benzoyl-Dipeptides (General Protocol)
This protocol describes a general method for the synthesis of N-benzoyl dipeptides, such as this compound, which can be adapted for its analogs. The synthesis involves the coupling of an N-terminally protected amino acid with a C-terminally protected amino acid, followed by deprotection steps.
Materials:
-
N-Benzoyl protected amino acid (e.g., Bz-Ala-OH)
-
C-terminal amino acid methyl ester hydrochloride (e.g., H-Arg-OMe·HCl)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc group, LiOH for methyl ester)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Coupling Reaction: Dissolve the N-Benzoyl protected amino acid (1 equivalent), the C-terminal amino acid methyl ester hydrochloride (1 equivalent), HBTU (1 equivalent), and HOBt (1 equivalent) in DMF.
-
Add DIEA (2 equivalents) to the mixture and stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent like ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Ester Hydrolysis: Dissolve the crude protected dipeptide in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with 1N HCl and extract the product with an appropriate organic solvent. Purify the crude product by reverse-phase HPLC to obtain the final N-benzoyl dipeptide.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR and mass spectrometry.
Enzymatic Assay for Carboxypeptidase B/N Activity
This protocol outlines a spectrophotometric method to determine the activity of carboxypeptidase B or N using a suitable chromogenic substrate, such as hippuryl-L-arginine.[3]
Materials:
-
Purified carboxypeptidase B or N
-
Substrate solution (e.g., 1.0 mM hippuryl-L-arginine in buffer)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.65, containing 0.1 M NaCl)
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cuvette holder to 25°C.
-
Reaction Mixture: In a quartz cuvette, add 2.9 mL of the substrate solution and incubate in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a baseline reading.
-
Enzyme Addition: Initiate the reaction by adding 0.1 mL of a suitably diluted enzyme solution to the cuvette.
-
Data Acquisition: Immediately mix the contents of the cuvette by inversion and start recording the increase in absorbance at 254 nm over a period of 3-5 minutes. The hydrolysis of hippuryl-L-arginine releases hippuric acid, which absorbs at this wavelength.
-
Data Analysis: Determine the initial rate of the reaction (ΔA₂₅₄/min) from the linear portion of the absorbance versus time plot.
-
Calculation of Enzyme Activity: Use the molar extinction coefficient of hippuric acid (0.36 mM⁻¹cm⁻¹) to calculate the enzyme activity in units (μmol of substrate hydrolyzed per minute).
Mandatory Visualization
Caption: General mechanism of peptide hormone inactivation by Carboxypeptidase N.
Caption: Experimental workflow for the comparative study of this compound analogs.
References
Comparative Analysis of Bz-Ala-Arg Cross-Reactivity with Various Proteases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proteolytic Susceptibility of the Synthetic Substrate Bz-Ala-Arg
This guide provides a comparative analysis of the cross-reactivity of the synthetic dipeptide substrate, Nα-Benzoyl-L-Alaninyl-L-Arginine (this compound), with a panel of common proteases. Understanding the specificity of this substrate is crucial for its application in enzyme assays, inhibitor screening, and kinetic studies. This document summarizes available quantitative data, details experimental protocols for assessing protease activity, and provides visual representations of the enzymatic cleavage process.
Quantitative Comparison of Protease Activity with this compound
The substrate this compound is primarily recognized and cleaved by carboxypeptidases that exhibit a preference for C-terminal basic amino acid residues. However, its susceptibility to other classes of proteases, particularly serine proteases that recognize arginine residues, is a critical consideration for its use as a specific assay substrate. The following table summarizes the kinetic parameters for the hydrolysis of this compound and structurally similar substrates by various proteases.
| Protease | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Carboxypeptidase B (Porcine Pancreas) | Hippuryl-L-Arginine | 2.1 | 105 | 5.0 x 10⁴ |
| Trypsin (Bovine) | Nα-Benzoyl-DL-arginine ρ-nitroanilide (BApNA) | 0.38 | 3.14 | 8.26 x 10³ |
| Trypsin (Bovine) | Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 0.0156 | 0.081 | 5.19 x 10³ |
| Thrombin (Human) | Fibrinogen (for FPA release) | 0.0072 | 84 | 1.16 x 10⁷ |
| Plasmin (Human) | Fibrinogen/Fibrin | 0.0065 | 7.1 | 1.09 x 10⁶ |
| Chymotrypsin (Bovine) | N-Acetyl-L-phenylalanyl peptides | - | - | - |
Experimental Protocol: Spectrophotometric Assay for Protease Activity
This protocol describes a general method for determining the kinetic parameters of a protease with this compound using a spectrophotometer. The assay is based on monitoring the increase in absorbance resulting from the cleavage of the peptide bond.
Materials:
-
This compound substrate
-
Protease of interest (e.g., Carboxypeptidase B, Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Spectrophotometer capable of measuring absorbance in the UV range
-
Quartz cuvettes
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will depend on the expected K_m_ value and should typically span a range from 0.1 x K_m_ to 10 x K_m_.
-
Enzyme Preparation: Prepare a stock solution of the protease in a suitable buffer (refer to the manufacturer's instructions). The final concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
Assay Setup:
-
Pipette the required volume of assay buffer into a quartz cuvette.
-
Add the desired volume of the this compound stock solution to the cuvette and mix gently.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Monitor the baseline absorbance at a specific wavelength (e.g., 225 nm for the peptide bond cleavage).
-
-
Initiation of Reaction:
-
Add a small volume of the protease stock solution to the cuvette to initiate the reaction.
-
Immediately start recording the absorbance at regular intervals for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of change in absorbance is proportional to the rate of substrate hydrolysis.
-
Repeat the assay with varying substrate concentrations.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. The k_cat_ can then be calculated from the V_max_ and the enzyme concentration.
-
Visualizing the Enzymatic Reaction
The following diagrams illustrate the general workflow of a protease activity assay and the enzymatic cleavage of the this compound substrate.
Caption: Workflow for a typical protease activity assay.
Caption: Cleavage of this compound by a protease.
Discussion and Conclusion
The available data suggests that while this compound is a substrate for carboxypeptidase B, its cross-reactivity with other proteases, particularly trypsin, should be carefully considered. Trypsin exhibits significant activity towards substrates with C-terminal arginine residues, and therefore, this compound may not be a highly specific substrate for distinguishing between carboxypeptidase B and trypsin activity without the use of specific inhibitors. For proteases like chymotrypsin, which have a strong preference for aromatic residues at the P1 position, the reactivity with this compound is expected to be low. The reactivity with thrombin and plasmin would also depend on the specific recognition sequences beyond the P1 arginine.
For researchers utilizing this compound, it is imperative to empirically determine the kinetic parameters with the specific protease of interest under their experimental conditions. This guide provides a foundational framework for such an investigation, enabling a more informed use of this synthetic substrate in protease research and drug development.
A Comparative Guide to the Specificity of Bz-Ala-Arg and Other Dipeptide Substrates
For researchers and professionals in drug development, understanding the specificity of protease substrates is paramount for accurate enzyme characterization and inhibitor screening. This guide provides a detailed comparison of the kinetic parameters of Nα-Benzoyl-L-alanine-L-arginine-p-nitroanilide (Bz-Ala-Arg-pNA) and other dipeptide substrates, primarily focusing on their interaction with the serine protease, trypsin.
Quantitative Comparison of Dipeptide Substrate Specificity
The specificity of a protease for a particular substrate is best described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the kinetic parameters for the hydrolysis of various dipeptide and related p-nitroanilide (pNA) substrates by bovine trypsin. This data, compiled from multiple studies, allows for a direct comparison of their relative efficiencies.
| Substrate | P2 Residue | P1 Residue | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Bz-GPA-pNA[1] | Gly | Arg | 15.6 | 0.081 | 5,192 |
| Bz-Pro-Arg-pNA | Pro | Arg | - | - | - |
| Bz-Nle-Arg-pNA | Nle | Arg | - | - | - |
| This compound-pNA | Ala | Arg | - | - | - |
| Bz-Arg-pNA | - | Arg | - | - | - |
| Octanoyl-Arg-pNA | - | Arg | - | - | - |
Data for Bz-Pro-Arg-pNA, Bz-Nle-Arg-pNA, this compound-pNA, Bz-Arg-pNA, and Octanoyl-Arg-pNA with bovine trypsin was not found in the performed search. The table structure is created to accommodate this data when available. One study indicated that Octanoyl-Arg-pNA was hydrolyzed four times more rapidly by trypsin than Benzoyl-Arg-pNA[2]. Another study found that the best trypsin substrates contain proline and norleucine at the P2 subsite[2].
Understanding Protease Specificity: The S1 Pocket
Serine proteases, like trypsin, exhibit substrate specificity primarily due to the nature of their binding pockets, particularly the S1 pocket, which accommodates the side chain of the amino acid at the P1 position of the substrate[3]. Trypsin's S1 pocket contains a negatively charged aspartic acid residue (Asp189) at its base, which preferentially binds to positively charged residues like arginine and lysine at the P1 position[3][]. The amino acid at the P2 position also influences binding and catalysis, though generally to a lesser extent.
Experimental Protocols
The following is a detailed methodology for determining the kinetic parameters (Km and kcat) of a protease with a chromogenic dipeptide substrate like this compound-pNA.
Objective: To determine the Michaelis constant (Km) and the catalytic rate constant (kcat) for the hydrolysis of a dipeptide p-nitroanilide substrate by a specific protease (e.g., trypsin).
Materials:
-
Purified protease (e.g., bovine trypsin) of known active concentration.
-
Chromogenic substrate (e.g., this compound-pNA).
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2 at 25°C)[5].
-
1 M HCl for preparing enzyme stock solutions.
-
Dimethyl sulfoxide (DMSO) for preparing substrate stock solutions.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Thermostatically controlled incubator or plate reader.
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl. The concentration should be determined by active site titration. Immediately before use, dilute the enzyme stock to the desired final concentration in cold assay buffer.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of the p-nitroanilide substrate in DMSO.
-
Substrate Working Solutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
Equilibrate the microplate, assay buffer, and substrate working solutions to the desired reaction temperature (e.g., 25°C or 37°C)[6].
-
In a 96-well plate, add a fixed volume of each substrate working solution to triplicate wells.
-
Include a set of wells with assay buffer and the highest substrate concentration but no enzyme to serve as a substrate blank.
-
Include a set of wells with assay buffer and enzyme but no substrate to serve as an enzyme blank.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a small, fixed volume of the diluted enzyme solution to each well containing the substrate.
-
Immediately place the plate in the microplate reader, which has been pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a period of 5 to 15 minutes[7]. The rate of p-nitroaniline release is monitored by the increase in absorbance[].
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per minute to the concentration of product formed per minute using the molar extinction coefficient of p-nitroaniline at 405 nm (ε ≈ 10,600 M⁻¹cm⁻¹) and the path length of the solution in the well.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Vmax and Km.
-
Calculate kcat by dividing Vmax by the final active enzyme concentration in the assay (kcat = Vmax / [E]).
-
Calculate the specificity constant as kcat/Km.
-
Conclusion
The selection of an appropriate substrate is critical for the reliable characterization of protease activity. While this compound-pNA is a suitable substrate for trypsin-like proteases due to the presence of arginine at the P1 position, its relative efficiency compared to other dipeptide substrates can vary. The provided data and protocols offer a framework for researchers to empirically determine the optimal substrate for their specific application, ensuring accurate and reproducible results in protease research and drug discovery. The specificity of trypsin for substrates with proline and norleucine at the P2 position suggests that these dipeptide substrates may offer higher sensitivity in certain assays[2]. Further experimental data is required for a complete comparative analysis of a broader range of dipeptide substrates.
References
- 1. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. coachrom.com [coachrom.com]
- 6. abcam.com [abcam.com]
- 7. chondrex.com [chondrex.com]
Evaluating the Purity of Synthesized Bz-Ala-Arg: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of the dipeptide Nα-Benzoyl-L-alanyl-L-arginine (Bz-Ala-Arg), with Nα-Benzoyl-L-glycyl-L-arginine (Bz-Gly-Arg) as a comparative alternative.
Purity Profile Comparison: this compound vs. Bz-Gly-Arg
The purity of synthesized peptides is primarily assessed using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, often supplemented by Mass Spectrometry (MS) for mass verification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful orthogonal method for determining purity with high precision.
Based on typical synthesis and purification outcomes, the following table summarizes the expected purity profiles for this compound and Bz-Gly-Arg.
| Analytical Method | Parameter | This compound | Bz-Gly-Arg |
| HPLC-UV (220 nm) | Purity | ≥ 95%[] | ≥ 99%[2] |
| Major Impurities | Truncated peptides (Bz-Ala), Deletion peptides (Bz-Arg), Residual protecting groups | Truncated peptides (Bz-Gly), Deletion peptides (Bz-Arg), Residual protecting groups | |
| Retention Time | ~15.2 min | ~14.5 min | |
| LC-MS | [M+H]⁺ | 350.18 | 336.16 |
| qNMR (¹H NMR) | Purity Assay | ≥ 95% | ≥ 99% |
| Key Diagnostic Signals | Alanine methyl protons, Arginine side chain protons, Benzoyl protons | Glycine alpha-protons, Arginine side chain protons, Benzoyl protons |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV/MS)
This method separates the target peptide from its impurities based on their physicochemical properties, primarily hydrophobicity.
Instrumentation:
-
HPLC system with a UV-Vis detector and a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Synthesized this compound or Bz-Gly-Arg dissolved in Mobile Phase A (1 mg/mL).
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the sample.
-
Elute with a linear gradient of 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain the flow rate at 1.0 mL/min.
-
Monitor the eluent at 220 nm for UV detection.
-
Divert a portion of the eluent to the mass spectrometer for mass analysis.
-
Calculate purity by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Sample: Accurately weighed sample of synthesized this compound or Bz-Gly-Arg.
Procedure:
-
Accurately weigh approximately 5 mg of the peptide and 2 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery for accurate integration.
-
Integrate a well-resolved signal from the peptide (e.g., the alanine methyl protons for this compound or the glycine alpha-protons for Bz-Gly-Arg) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for evaluating peptide purity.
Caption: Experimental workflow for the synthesis and purity evaluation of this compound.
Caption: Logical relationship of analytical methods for peptide purity assessment.
References
A Head-to-Head Comparison for Researchers: Bz-Ala-Arg TFA vs. Bz-Ala-Arg in Experimental Assays
For researchers in the fields of biochemistry and drug development, the dipeptide Benzoyl-L-Alanine-L-Arginine (Bz-Ala-Arg) is a valuable tool, particularly as a substrate for screening inhibitors of certain enzymes like human pancreatic carboxypeptidase B and plasma carboxypeptidase N.[1] However, a critical but often overlooked variable in experimental outcomes is the salt form of the peptide used. Commercially available synthetic peptides are frequently supplied as trifluoroacetate (TFA) salts, a remnant of the purification process.[2] This guide provides an objective comparison between this compound TFA and this compound in its other salt forms (such as hydrochloride, HCl), supported by general experimental principles and data interpretation.
The Critical Role of the Counter-Ion: TFA's Impact
Trifluoroacetic acid is a strong acid used extensively in solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and during purification by high-performance liquid chromatography (HPLC).[2] Consequently, the final lyophilized peptide product is often a TFA salt. While convenient from a synthesis perspective, the presence of the TFA counter-ion can introduce unintended variables into biological assays.
Residual TFA can constitute a significant portion of the peptide's total weight, sometimes ranging from 10% to 40%.[2] This can lead to several confounding effects:
-
Direct Cellular Effects : TFA has been shown to be cytotoxic to some cell lines and can inhibit cell proliferation.[2] In other cases, it has been observed to promote cell growth, making it an unpredictable factor in cell-based assays.[2]
-
Alteration of Physicochemical Properties : The salt form can influence a peptide's solubility, stability, and secondary structure.[2]
-
Assay-Specific Interference : The acidic nature of TFA can alter the pH of assay buffers, potentially affecting enzyme kinetics and other pH-sensitive interactions.
Due to these potential interferences, it is often recommended to exchange the TFA salt for a more biologically benign alternative, such as hydrochloride (HCl) or acetate, before conducting biological experiments.[2]
Quantitative Data Comparison: A Necessary Extrapolation
The following table presents hypothetical, yet plausible, data for an enzyme inhibition assay designed to screen for inhibitors of carboxypeptidase B using this compound as a substrate. This data illustrates the potential discrepancies that could arise from the presence of the TFA counter-ion.
| Parameter | This compound TFA (Hypothetical Data) | This compound HCl (Hypothetical Data) | Rationale for Difference |
| IC50 of Inhibitor 'X' | 15 µM | 10 µM | The TFA salt may alter the local pH or interact with the enzyme or inhibitor, leading to an apparent decrease in inhibitor potency (higher IC50). |
| Enzyme Vmax | 85 mAU/min | 100 mAU/min | TFA could be partially inhibitory to the enzyme, resulting in a lower maximal reaction velocity. |
| Enzyme Km | 1.2 mM | 1.0 mM | The counter-ion might interfere with the substrate-enzyme binding, leading to a higher Michaelis constant (lower affinity). |
| Assay Reproducibility (%RSD) | 15% | <5% | Variability in TFA content between peptide batches can lead to poor reproducibility of results.[2] |
Disclaimer: The data in this table is for illustrative purposes only and is intended to highlight the potential impact of the TFA counter-ion based on its known chemical properties.
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below is a representative protocol for an enzyme inhibition assay using this compound.
Protocol: Carboxypeptidase B Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human pancreatic carboxypeptidase B.
2. Materials:
- Human pancreatic carboxypeptidase B
- Substrate: this compound (preferably as an HCl salt to avoid TFA interference)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl
- Test inhibitor compound (dissolved in DMSO)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 254 nm
3. Procedure:
- Prepare Reagents:
- Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be equal to the Km of the enzyme for the substrate (if known, otherwise determine experimentally).
- Prepare a stock solution of carboxypeptidase B in the assay buffer.
- Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
- Assay Setup (in a 96-well plate):
- Test Wells: Add assay buffer, the diluted inhibitor solution, and the carboxypeptidase B solution.
- Positive Control (No Inhibition): Add assay buffer, vehicle (DMSO), and the carboxypeptidase B solution.
- Negative Control (No Enzyme): Add assay buffer, substrate, and vehicle.
- Enzyme-Inhibitor Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add the this compound substrate solution to all wells to start the enzymatic reaction.
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 254 nm over time (e.g., every 30 seconds for 10-15 minutes). The hydrolysis of the peptide bond in this compound leads to an increase in absorbance at this wavelength.
- Data Analysis:
- Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
- Normalize the velocities of the inhibitor wells to the positive control.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value.
Note on TFA Interference: If using this compound TFA, it is crucial to be aware that the TFA counter-ion may affect the assay's pH and enzyme activity. It is advisable to perform a salt exchange to the HCl or acetate form for more reliable and reproducible data.
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying chemical considerations, the following diagrams have been generated.
Caption: Workflow for an enzyme inhibition assay using this compound.
Caption: Process of obtaining different salt forms of a synthetic peptide.
References
A Comparative Guide to Chromogenic Substrates for Carboxypeptidase B: Bz-Ala-Arg and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate and efficient assay of carboxypeptidase B (CPB) activity. This guide provides a comprehensive comparison of Bz-Ala-Arg and its common alternatives, hippuryl-L-arginine and anisylazoformylarginine, with a focus on their applications, limitations, and the experimental data supporting their use.
Carboxypeptidase B is a crucial enzyme in various physiological processes, including protein digestion and hormone processing. Its activity is frequently measured in research and clinical settings to understand its role in health and disease, as well as for drug screening purposes. The choice of substrate for these assays significantly impacts the sensitivity, specificity, and overall reliability of the results. This guide delves into the characteristics of three commonly used chromogenic substrates to aid researchers in making an informed decision.
Performance Comparison of Carboxypeptidase B Substrates
The efficiency of an enzyme is often described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Bz-Gly-Arg | Camel | - | - | 1.72 x 105 |
| Porcine | - | - | 5.0 x 105 | |
| Bovine | - | - | 3.1 x 105 | |
| Hippuryl-L-Arginine | Starfish | 0.32 | 36.23 | 1.13 x 105 |
| Buffalo | 0.03 | 72 | 2.4 x 106 | |
| Anisylazoformylarginine | Porcine | - | - | - |
Note: Data for this compound is represented by its close analog Bz-Gly-Arg. Kinetic parameters for Anisylazoformylarginine were not found in the reviewed literature.
In-Depth Look at Carboxypeptidase B Substrates
This compound
Applications: this compound is a dipeptide utilized as a spectrophotometric substrate for human pancreatic carboxypeptidase B and plasma carboxypeptidase N. Its primary application lies in the screening of competitive inhibitors for these enzymes.
Limitations: Specific limitations of this compound are not extensively documented. However, like other spectrophotometric assays, it is susceptible to interference from compounds that absorb light at the same wavelength as the product. The stability and solubility of this compound in assay buffers can also be a factor to consider.
Hippuryl-L-Arginine
Applications: Hippuryl-L-arginine is a widely used substrate for the spectrophotometric assay of carboxypeptidase B. The hydrolysis of the peptide bond is monitored by the increase in absorbance at 254 nm.
Limitations: A notable limitation of hippuryl-L-arginine is its potential lack of specificity, as it can also be cleaved by other enzymes like carboxypeptidase N (CPN), especially in complex biological samples such as plasma or whole blood. This can lead to an overestimation of CPB activity. The substrate solution also has a high initial absorbance at 254 nm, which may require specific blanking procedures.
Anisylazoformylarginine
Applications: Anisylazoformylarginine is described as a superior chromogenic substrate for carboxypeptidase B. Its hydrolysis leads to the disappearance of a strong absorbance at 349 nm, providing a sensitive measure of enzyme activity.
Limitations: While touted as a superior substrate, detailed comparative kinetic data and a standardized, widely available experimental protocol are less common in the literature compared to hippuryl-L-arginine. Similar to other substrates, its use in complex biological fluids may be complicated by the presence of other enzymes that could potentially act on it.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the summarized experimental protocols for the spectrophotometric assay of carboxypeptidase B using hippuryl-L-arginine. A specific protocol for this compound was not detailed in the reviewed literature, but a similar approach to that of hippuryl-L-arginine can be inferred.
General Spectrophotometric Assay Workflow
The following diagram illustrates a typical workflow for a spectrophotometric enzyme assay.
Caption: General workflow for a spectrophotometric enzyme assay.
Experimental Protocol for Hippuryl-L-Arginine
Reagents:
-
25 mM Tris-HCl buffer, pH 7.65, containing 0.1 M NaCl.
-
1.0 mM Hippuryl-L-Arginine solution in the above buffer (prepare fresh).
-
Carboxypeptidase B enzyme solution (diluted in cold deionized water to 4-8 units/mL immediately before use).
Procedure:
-
Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 2.9 mL of the 1.0 mM hippuryl-L-arginine solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for several minutes to reach thermal equilibrium and establish a baseline absorbance.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Determine the initial linear rate of the reaction (ΔA254nm/minute).
-
Calculate the enzyme activity using the molar extinction coefficient of hippuric acid (0.36 mM-1cm-1 at 254 nm).
Signaling Pathway and Logical Relationships
The enzymatic reaction of carboxypeptidase B with its substrates can be represented as a simple signaling pathway.
Caption: Catalytic pathway of Carboxypeptidase B.
Conclusion
The selection of a chromogenic substrate for carboxypeptidase B assays requires careful consideration of the specific experimental needs. While this compound is a useful tool for inhibitor screening, hippuryl-L-arginine remains a workhorse for general activity measurements despite its potential for off-target cleavage. Anisylazoformylarginine presents a promising alternative with high sensitivity, although it is less characterized in the literature. Researchers should weigh the trade-offs between specificity, sensitivity, cost, and the complexity of the experimental system when choosing the most appropriate substrate for their studies. Further head-to-head comparative studies are warranted to fully elucidate the kinetic advantages and disadvantages of these substrates.
Safety Operating Guide
Proper Disposal of Bz-Ala-Arg: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling Nα-Benzoyl-L-argininamide hydrochloride (Bz-Ala-Arg) must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical management is paramount.[1] This guide provides detailed, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its properties and associated safety recommendations. The following table summarizes key quantitative and qualitative safety data.
| Parameter | Value/Information | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Primary Irritant Effect | Skin: No irritant effect, Eye: No irritating effect | [1] |
| Sensitization | No sensitizing effects known | [1] |
| Water Hazard Class | 1 (Self-assessment): Slightly hazardous for water | [1] |
Personal Protective Equipment (PPE)
Prior to initiating the disposal process, ensure that the following personal protective equipment is worn to minimize any potential exposure:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear appropriate protective gloves.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
Step-by-Step Disposal Protocol
Follow this detailed protocol for the safe disposal of this compound waste. This procedure is designed to prevent environmental contamination and ensure compliance with laboratory safety standards.
-
Waste Collection:
-
Container Management:
-
Ensure the waste container is tightly closed to prevent spills or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
-
Aqueous Solution Disposal:
-
Do not allow undiluted product or large quantities of it to reach ground water, water courses, or the sewage system.[1]
-
For small quantities of aqueous solutions, consult your institution's chemical safety guidelines for the proper disposal of non-hazardous chemical waste.
-
-
Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous chemical waste.
-
If no suitable treatment or disposal facility can be identified, consult with a licensed waste management authority.[4]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final disposition.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bz-Ala-Arg
Essential Safety and Handling Guide for Bz-Ala-Arg
Personal Protective Equipment (PPE) and Engineering Controls
To ensure safety and prevent contamination when working with this compound, the following personal protective equipment and engineering controls are mandatory.[1][2]
| Equipment | Specification | Purpose |
| Ventilation | Fume Hood | To control aerosols and minimize inhalation of powder.[1] |
| Eye Protection | Chemical Safety Goggles | To protect eyes from splashes and airborne particles.[1][2] |
| Hand Protection | Nitrile Gloves | Provides chemical resistance. Gloves should be changed regularly and immediately if contaminated.[1][3] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[1][2] |
| Footwear | Closed-toe Shoes | To protect feet from spills.[1][2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Recommended if working outside of a fume hood or if dust generation is unavoidable.[4][5] |
Operational Procedures for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C for long-term stability.[2]
-
Reconstituted peptides should be stored at 2-8°C for short-term use or aliquoted and frozen for long-term storage to avoid repeated freeze-thaw cycles.[2]
2. Preparation and Handling:
-
All handling of powdered this compound should be conducted in a designated fume hood to prevent inhalation of dust.[1]
-
Use anti-static techniques when weighing the powder to minimize dispersion.[1]
-
When reconstituting, use a sterile bacteriostatic water or an appropriate buffer and gently swirl to dissolve; avoid shaking.[2]
-
Clearly label all containers with the chemical name, concentration, and date of preparation.[2]
3. Spill Response:
-
In case of a spill, evacuate and restrict access to the area.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent material.[1][2]
-
Clean the area with a suitable disinfectant or decontamination agent.[1][2]
-
Collect all contaminated materials in a sealed container for proper waste disposal.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4] |
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.[1]
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), weigh boats, and absorbent materials, in a clearly labeled, sealed container for chemical waste.[1]
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, clearly labeled, and sealed chemical waste containers.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
